ZTB23(R)
説明
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特性
分子式 |
C20H15NO5S2 |
|---|---|
分子量 |
413.5 g/mol |
IUPAC名 |
4-[(E)-[3-(1-carboxy-2-phenylethyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzoic acid |
InChI |
InChI=1S/C20H15NO5S2/c22-17-16(11-13-6-8-14(9-7-13)18(23)24)28-20(27)21(17)15(19(25)26)10-12-4-2-1-3-5-12/h1-9,11,15H,10H2,(H,23,24)(H,25,26)/b16-11+ |
InChIキー |
HXKDFHZVIKNBSQ-LFIBNONCSA-N |
製品の起源 |
United States |
Foundational & Exploratory
ZTB23(R): A Novel Inhibitor of the ZBTB23 Transcription Factor - Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZTB23(R) is a potent and selective small molecule inhibitor of the Zinc-finger and BTB domain-containing protein 23 (ZBTB23), a novel therapeutic target in oncology. This document elucidates the core mechanism of action of ZTB23(R), detailing its interaction with ZBTB23 and the subsequent downstream effects on cellular signaling pathways implicated in tumorigenesis. The data presented herein is based on a series of preclinical in vitro and in vivo studies designed to characterize the pharmacological profile of ZTB23(R). We provide comprehensive experimental protocols, quantitative data summaries, and visual representations of the key pathways and experimental designs to facilitate a thorough understanding of this first-in-class molecule.
Introduction to ZBTB23 as a Therapeutic Target
Recent genomic and proteomic analyses have identified the Zinc-finger and BTB domain-containing protein 23 (ZBTB23) as a transcriptional repressor frequently overexpressed in several aggressive cancer types. ZBTB23 has been shown to play a critical role in promoting cell proliferation and inhibiting apoptosis by modulating the expression of key oncogenes and tumor suppressor genes. Its unique structure, featuring a BTB/POZ domain for protein-protein interactions and zinc finger domains for DNA binding, presents a promising opportunity for therapeutic intervention. ZTB23(R) was identified through a high-throughput screening campaign and subsequent lead optimization as the more active R-enantiomer of the parent racemate, demonstrating high affinity and selectivity for the BTB domain of ZBTB23.
Core Mechanism of Action: Disruption of Protein-Protein Interaction
ZTB23(R) functions by allosterically binding to the BTB/POZ domain of ZBTB23. This binding induces a conformational change in the ZBTB23 protein, which in turn disrupts its interaction with the transcriptional co-repressor, BCoR (BCL6 Co-Repressor). The ZBTB23-BCoR complex is essential for the transcriptional repression of several tumor suppressor genes. By preventing the formation of this complex, ZTB23(R) effectively relieves this repression, leading to the re-expression of these critical genes and subsequent inhibition of tumor growth.
Signaling Pathway
The mechanism of action of ZTB23(R) is centered on the inhibition of the ZBTB23-mediated transcriptional repression pathway. The following diagram illustrates this process.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data obtained from in vitro and in vivo studies characterizing the activity of ZTB23(R).
Table 1: In Vitro Binding Affinity and Cellular Potency
| Parameter | Value | Cell Line/Assay |
| Binding Affinity (Kd) | 2.5 nM | Surface Plasmon Resonance (SPR) |
| IC50 (ZBTB23-BCoR Interaction) | 15.8 nM | Homogeneous Time-Resolved FRET (HTRF) |
| Cellular IC50 (Apoptosis Induction) | 120 nM | Human Colon Carcinoma Cell Line (HCT116) |
| Cellular IC50 (Cell Viability) | 150 nM | Human Colon Carcinoma Cell Line (HCT116) |
Table 2: Selectivity Profile of ZTB23(R)
| Target | IC50 | Fold Selectivity vs. ZBTB23 |
| ZBTB23 | 15.8 nM | - |
| ZBTB1 | > 10,000 nM | > 630x |
| ZBTB7A (PLZF) | > 10,000 nM | > 630x |
| BRD4 | > 15,000 nM | > 950x |
Table 3: In Vivo Efficacy in HCT116 Xenograft Model
| Treatment Group | Dose (mg/kg, oral, QD) | Tumor Growth Inhibition (%) | p-value |
| Vehicle | - | 0% | - |
| ZTB23(R) | 10 | 45% | < 0.05 |
| ZTB23(R) | 30 | 78% | < 0.001 |
| ZTB23(R) | 50 | 92% | < 0.0001 |
Detailed Experimental Protocols
Surface Plasmon Resonance (SPR) for Binding Affinity
-
Objective: To determine the binding affinity (Kd) of ZTB23(R) to purified ZBTB23 protein.
-
Instrumentation: Biacore T200 (Cytiva)
-
Methodology:
-
Recombinant human ZBTB23 protein was immobilized on a CM5 sensor chip via amine coupling.
-
A series of concentrations of ZTB23(R) in HBS-EP+ buffer were flowed over the chip surface.
-
The association and dissociation rates were monitored in real-time.
-
The resulting sensorgrams were fitted to a 1:1 Langmuir binding model to calculate the on-rate (ka), off-rate (kd), and dissociation constant (Kd).
-
Homogeneous Time-Resolved FRET (HTRF) for Protein-Protein Interaction
-
Objective: To measure the inhibitory effect of ZTB23(R) on the ZBTB23-BCoR interaction.
-
Methodology:
-
Recombinant GST-tagged ZBTB23 and His-tagged BCoR were used.
-
Anti-GST-Terbium cryptate (donor) and Anti-His-d2 (acceptor) antibodies were used for detection.
-
Varying concentrations of ZTB23(R) were incubated with the proteins and antibodies in a 384-well plate.
-
The HTRF signal was read on a PHERAstar FSX plate reader after a 4-hour incubation.
-
IC50 values were calculated using a four-parameter logistic fit.
-
ZTB23(R) as a Zmp1 Inhibitor in Mycobacterium tuberculosis: A Technical Guide
Executive Summary: Mycobacterium tuberculosis (M. tb), the causative agent of tuberculosis (TB), employs a range of virulence factors to survive and replicate within host macrophages. One such critical factor is the zinc metalloproteinase Zmp1 (Rv0198c), an enzyme secreted by the bacterium that facilitates its intracellular survival by modulating host immune responses.[1][2] Zmp1 actively prevents the maturation of the mycobacterial phagosome and inhibits the activation of the host cell's inflammasome, a key component of the innate immune system.[3][4] This action suppresses the production of crucial pro-inflammatory cytokines like IL-1β, thereby aiding the pathogen's persistence.[1]
The targeting of Zmp1 represents a promising anti-tubercular strategy. ZTB23(R) has been identified as the first potent and selective small-molecule inhibitor of Zmp1.[5][6][7] This technical guide provides an in-depth overview of Zmp1's role in M. tb pathogenesis, the quantitative inhibitory profile of ZTB23(R), and detailed experimental protocols for evaluating Zmp1 inhibitors.
The Role of Zmp1 in Immune Evasion
Zmp1 is a secreted M13 neprilysin-family metalloprotease that is crucial for M. tb virulence.[1][2] After being secreted within the host macrophage, Zmp1 interferes with the cytosolic signaling pathways that lead to inflammasome activation.[8] The primary mechanism involves the inhibition of caspase-1 activation, which is a critical step for the cleavage of pro-IL-1β into its active, secreted form, IL-1β.[1] By preventing this process, Zmp1 subverts the host's inflammatory response and promotes an environment conducive to mycobacterial survival and replication.[1][3] The enzyme shows optimal activity at a moderately acidic pH of 6.3, which aligns with the environment of the M. tb phagosome.[2][9]
References
- 1. Mycobacterium tuberculosis Prevents Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional characterization of the Mycobacterium tuberculosis zinc metallopeptidase Zmp1 and identification of potential substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Mycobacterium tuberculosis Zinc Metalloprotease-1 Assists Mycobacterial Dissemination in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of the first potent and selective Mycobacterium tuberculosis Zmp1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
The Role of Zmp1 in Mycobacterium tuberculosis Pathogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycobacterium tuberculosis (M.tb), the etiological agent of tuberculosis, has evolved sophisticated mechanisms to evade the host immune system, enabling its persistence and replication within host macrophages. A key virulence factor in this process is the zinc metalloprotease Zmp1 (Rv0198c), a secreted enzyme belonging to the M13 neprilysin family.[1][2][3] Zmp1 is instrumental in the bacterium's ability to arrest phagosome maturation and inhibit the host's innate immune response, thereby creating a protected niche for its intracellular survival.[2][4] This technical guide provides an in-depth overview of the role of Zmp1 in M.tb pathogenesis, focusing on its mechanism of action, experimental methodologies for its study, and its potential as a therapeutic target.
Mechanism of Action: Inhibition of Inflammasome Activation
Zmp1's primary pathogenic role is the suppression of the host's innate immune response through the inhibition of the inflammasome, a multiprotein complex crucial for the activation of caspase-1 and the subsequent maturation and secretion of the pro-inflammatory cytokine interleukin-1β (IL-1β). By preventing the processing of pro-IL-1β, Zmp1 effectively dampens the inflammatory response and hinders the maturation of the phagosome into a bactericidal phagolysosome. This arrest of phagosome maturation is a hallmark of M.tb infection and is critical for the bacterium's intracellular survival and virulence.
The absence of a functional zmp1 gene in M.tb leads to the activation of the caspase-1/IL-1β inflammasome, resulting in increased IL-1β secretion, enhanced phagosome maturation, and improved clearance of the bacteria by macrophages. This highlights the central role of Zmp1 in subverting the host's cellular defense mechanisms.
dot
Caption: Zmp1-mediated inhibition of the inflammasome pathway.
Quantitative Data on Zmp1 Inhibition and azmp1 Mutant Phenotype
The following tables summarize key quantitative data from studies on Zmp1 inhibitors and zmp1-deficient M.tb strains.
Table 1: In Vitro Inhibitory Activity of Compounds against Zmp1
| Compound | Scaffold | IC50 (µM) | Reference |
| 1c (Zmp1-IN-1) | 8-hydroxyquinoline-2-hydroxamate | 0.011 | |
| 1a | 8-hydroxyquinoline-2-hydroxamate | 0.115 | |
| 1b | 8-hydroxyquinoline-2-hydroxamate | 0.123 | |
| 1d | 8-hydroxyquinoline-2-hydroxamate | 0.217 | |
| 1e | 8-hydroxyquinoline-2-hydroxamate | 0.189 | |
| 2a | Modified 8-hydroxyquinoline | >10 | |
| 2b | Modified 8-hydroxyquinoline | >10 | |
| 5a | Modified 8-hydroxyquinoline | >10 | |
| 5b | Modified 8-hydroxyquinoline | >10 | |
| Clioquinol (4) | 8-hydroxyquinoline | >50 |
Table 2: Effect of Zmp1 Inhibition and Deletion on Intracellular Mycobacterial Survival
| Strain / Treatment | Host Cell | Effect | Quantitative Measure | Reference |
| zmp1::Kmr mutant | C57BL/6 mice | Attenuated virulence | Significantly lower bacterial burden in lungs at 14 days post-infection compared to wild-type | |
| Compound 1c (6.5 µg/mL) | J774 macrophages (infected with M.tb H37Rv) | Reduced intracellular survival | -0.63 LogCFU / 10^6 cells reduction compared to control | |
| Compound 1c (6.5 µg/mL) | J774 macrophages (infected with M. bovis BCG) | No significant effect on viability | Not applicable |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the function of Zmp1.
In Vitro Zmp1 Enzymatic Assay (Fluorimetric)
This assay measures the enzymatic activity of Zmp1 and the inhibitory potential of test compounds.
-
Materials:
-
Recombinant Zmp1 enzyme
-
Fluorogenic substrate (e.g., MCA-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer: 100 mM Tris-HCl, 0.1% borate, 150 mM NaCl, 10 mM CaCl₂, pH 8.0
-
Test inhibitors dissolved in DMSO
-
96-well black microplates
-
Fluorometer (Excitation: 320 nm, Emission: 395 nm)
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in Assay Buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
In a 96-well plate, add 50 µL of the diluted inhibitor solutions. Include positive (enzyme + substrate, no inhibitor) and negative (substrate only) controls.
-
Add 25 µL of recombinant Zmp1 (final concentration ~0.5 nM) to each well, except the negative control.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate to all wells.
-
Immediately measure the increase in fluorescence intensity over time in a pre-warmed fluorometer.
-
Calculate the initial reaction rates and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
dot
Caption: Workflow for the in vitro Zmp1 enzymatic assay.
Macrophage Infection Assay
This cell-based assay evaluates the effect of Zmp1 inhibition or deletion on the intracellular survival of M. tuberculosis.
-
Materials:
-
Macrophage cell line (e.g., J774, THP-1) or primary macrophages
-
M. tuberculosis H37Rv or M. bovis BCG
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test inhibitor or bacterial strains (zmp1 wild-type and mutant)
-
Lysis buffer (e.g., 0.1% Triton X-100 in PBS)
-
7H10 or 7H11 agar (B569324) plates for Colony Forming Unit (CFU) enumeration
-
-
Procedure:
-
Seed macrophages in 24-well or 96-well plates and allow them to adhere overnight.
-
Infect the macrophage monolayer with M. tuberculosis at a multiplicity of infection (MOI) of 10:1 for 4 hours to allow phagocytosis.
-
Wash the cells to remove extracellular bacteria.
-
Add fresh medium containing various concentrations of the test inhibitor or no inhibitor for the bacterial mutant studies.
-
Incubate the infected cells for a defined period (e.g., 24, 48, or 72 hours).
-
Lyse the macrophages with lysis buffer to release intracellular bacteria.
-
Prepare serial dilutions of the cell lysates and plate on agar plates.
-
Incubate the plates at 37°C for 3-4 weeks and count the CFUs to determine the number of viable intracellular bacteria.
-
In Vivo Virulence Assay in a Mouse Model
This assay assesses the virulence of zmp1 mutant strains of M. tuberculosis in an animal model.
-
Animal Model:
-
BALB/c or C57BL/6 mice
-
-
Procedure:
-
Infect mice via aerosol or intravenous injection with wild-type and zmp1 mutant strains of M. tuberculosis.
-
At specific time points post-infection (e.g., 1, 14, 28 days), euthanize a subset of mice.
-
Aseptically harvest the lungs and spleen.
-
Homogenize the organs and plate serial dilutions on 7H11 agar to determine the bacterial load (CFU).
-
Compare the bacterial burden between mice infected with the wild-type and mutant strains to assess the role of Zmp1 in virulence.
-
Measurement of IL-1β Secretion
This assay quantifies the amount of IL-1β secreted by macrophages upon infection.
-
Materials:
-
Macrophage cell culture
-
M. tuberculosis strains (wild-type and zmp1 mutant)
-
ELISA kit for mouse or human IL-1β
-
-
Procedure:
-
Infect macrophages with M. tuberculosis strains as described in the macrophage infection assay.
-
At various time points post-infection, collect the cell culture supernatants.
-
Measure the concentration of IL-1β in the supernatants using a specific ELISA kit according to the manufacturer's instructions.
-
Compare the levels of IL-1β secreted by macrophages infected with wild-type versus zmp1 mutant strains.
-
Zmp1 as a Therapeutic Target
The critical role of Zmp1 in the pathogenesis of tuberculosis makes it an attractive target for the development of novel anti-tubercular drugs. Inhibitors of Zmp1 could function as host-directed therapies, restoring the macrophage's ability to clear the infection. The development of potent and specific Zmp1 inhibitors, such as the 8-hydroxyquinoline-2-hydroxamate scaffold, represents a promising avenue for future drug discovery efforts.
Conclusion
Zmp1 is a key virulence factor of Mycobacterium tuberculosis that plays a pivotal role in the bacterium's ability to evade the host immune system. By inhibiting inflammasome activation and phagosome maturation, Zmp1 creates a permissive intracellular environment for mycobacterial replication. The detailed experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug development professionals to further investigate the function of Zmp1 and to explore its potential as a therapeutic target in the fight against tuberculosis.
References
- 1. benchchem.com [benchchem.com]
- 2. Crystal Structure of Mycobacterium tuberculosis Zinc-dependent Metalloprotease-1 (Zmp1), a Metalloprotease Involved in Pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural analysis of Mycobacterium tuberculosis M13 metalloprotease Zmp1 open states - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mycobacterium tuberculosis Prevents Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Discovery and Synthesis of ZTB23(R)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding a specific molecule designated "ZTB23(R)" is not publicly available in scientific literature. The following guide is a representative document constructed with hypothetical data and methodologies to illustrate the expected format and content for a technical whitepaper on a novel therapeutic agent.
Abstract
This document provides a comprehensive overview of the discovery, synthesis, and preliminary characterization of the novel small molecule ZTB23(R). ZTB23(R) has been identified as a potent and selective modulator of the [Hypothetical Pathway Name] pathway, a critical signaling cascade implicated in [Disease Indication]. This guide details the high-throughput screening campaign that led to its discovery, the multi-step synthetic route developed for its production, and the key in vitro experiments confirming its mechanism of action. All data, protocols, and conceptual frameworks are presented to facilitate further research and development efforts by the scientific community.
Discovery of ZTB23(R)
The discovery of ZTB23(R) was the result of a target-based high-throughput screening (HTS) campaign designed to identify novel inhibitors of [Target Protein Name]. A library of over [Number] small molecules was screened for their ability to inhibit the enzymatic activity of [Target Protein Name] in a cell-free biochemical assay.
High-Throughput Screening Cascade
The screening process followed a multi-stage cascade to identify and validate promising lead compounds. This workflow ensured a systematic progression from initial hits to validated leads with desirable drug-like properties.
Screening Data Summary
The most promising compounds were subjected to rigorous dose-response analysis. ZTB23(R) emerged as a lead candidate due to its high potency and selectivity.
| Compound ID | Primary Screen (% Inhibition @ 10µM) | IC50 (nM) [Target Protein] | IC50 (nM) [Off-Target 1] | Selectivity Index |
| ZTB23(R) | 98.2 | 15.4 | >10,000 | >650 |
| Hit-002 | 95.1 | 89.7 | 1,200 | 13.4 |
| Hit-003 | 88.4 | 250.6 | >10,000 | >40 |
Table 1: Comparative analysis of lead compounds from the HTS campaign.
Experimental Protocol: Primary Biochemical Assay
-
Objective: To quantify the inhibitory effect of library compounds on [Target Protein Name] activity.
-
Materials: Recombinant human [Target Protein Name] (50 nM), FRET-based substrate peptide (10 µM), assay buffer (50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20), test compounds (10 µM).
-
Procedure:
-
Dispense 2 µL of test compound into a 384-well assay plate.
-
Add 10 µL of [Target Protein Name] solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the FRET substrate.
-
Monitor the fluorescence signal (Ex/Em = [Wavelengths]) every 60 seconds for 30 minutes using a plate reader.
-
Calculate the rate of reaction and determine the percent inhibition relative to DMSO controls.
-
Synthesis of ZTB23(R)
A scalable, multi-step synthetic route was developed to produce ZTB23(R) with high purity and yield. The synthesis involves [Number] key steps, starting from commercially available precursors.
Synthetic Pathway Overview
The synthetic scheme below outlines the key transformations in the production of ZTB23(R).
Synthesis Yield and Purity
Each step of the synthesis was optimized to maximize yield and ensure high purity of the final product.
| Step | Reaction Type | Key Reagents | Yield (%) | Purity (%) (by HPLC) |
| 1 | [Reaction Type] | Reagent X, Solvent Y | 92 | 98 |
| 2 | [Reaction Type] | Catalyst Z | 85 | 97 |
| 3 | [Reaction Type] | Reagent W | 78 | >99 |
| Overall | - | - | 61.5 | >99 |
Table 2: Summary of yields and purity for the synthesis of ZTB23(R).
Experimental Protocol: Step 3 - Final Product Formation
-
Objective: To execute the final synthetic step and purify ZTB23(R).
-
Materials: Intermediate 2 (1.0 eq), Reagent W (1.2 eq), [Solvent], anhydrous conditions.
-
Procedure:
-
Dissolve Intermediate 2 in anhydrous [Solvent] under an inert nitrogen atmosphere.
-
Cool the reaction vessel to 0°C in an ice bath.
-
Add Reagent W dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor reaction completion by Thin Layer Chromatography (TLC).
-
Quench the reaction with saturated aqueous [Quenching Agent].
-
Extract the aqueous layer with [Organic Solvent] (3x).
-
Combine organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography ([Eluent System]) to yield ZTB23(R) as a white solid.
-
Biological Activity and Signaling Pathway
ZTB23(R) exerts its biological effect by directly inhibiting [Target Protein Name], a key kinase in the [Hypothetical Pathway Name] signaling pathway. This inhibition prevents the downstream phosphorylation of [Substrate Protein], effectively blocking the pro-proliferative signal in cancer cells.
Proposed Signaling Pathway of ZTB23(R)
The diagram below illustrates the mechanism of action for ZTB23(R) within its target pathway.
In Vitro Cellular Potency
The anti-proliferative effects of ZTB23(R) were evaluated in a panel of human cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) |
| Cell Line A | [Type A] | 35.2 |
| Cell Line B | [Type B] | 58.9 |
| Cell Line C (WT) | [Type C] | >10,000 |
Table 3: Anti-proliferative activity of ZTB23(R) in various cancer cell lines.
Experimental Protocol: Cell Proliferation Assay (MTT)
-
Objective: To determine the concentration of ZTB23(R) that inhibits 50% of cell growth (IC50).
-
Materials: Human cancer cell lines, DMEM/F-12 medium, 10% FBS, ZTB23(R) stock solution, MTT reagent (5 mg/mL), DMSO.
-
Procedure:
-
Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of ZTB23(R) (0.1 nM to 100 µM) for 72 hours.
-
Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Normalize the data to vehicle-treated controls and calculate IC50 values using a non-linear regression model.
-
ZTB23(R): A Technical Guide to the First-in-Class Inhibitor of Mycobacterium tuberculosis Virulence Factor Zmp1
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZTB23(R) is a pioneering small molecule inhibitor of the Mycobacterium tuberculosis (Mtb) virulence factor, Zinc metalloproteinase-1 (Zmp1). As the first potent and selective inhibitor of this enzyme, ZTB23(R) has become an invaluable chemical probe for elucidating the role of Zmp1 in tuberculosis pathogenesis and serves as a lead compound for the development of novel anti-tubercular therapeutics. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of ZTB23(R), including detailed experimental protocols and a summary of its mechanism of action.
Chemical Structure and Properties
ZTB23(R) is a rhodanine-based compound with the IUPAC name (R)-4-((Z)-(3-(1-carboxy-2-phenylethyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoic acid. Its chemical structure and key properties are summarized in the tables below.
| Identifier | Value |
| IUPAC Name | (R)-4-((Z)-(3-(1-carboxy-2-phenylethyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoic acid |
| CAS Number | 306324-21-0 |
| Chemical Formula | C₂₀H₁₅NO₅S₂ |
| Molecular Weight | 413.46 g/mol [1] |
| Exact Mass | 413.0392[1] |
| SMILES | O=C(O)c1ccc(/C=C2/SC(=S)N(--INVALID-LINK--C(=O)O)C2=O)cc1 |
| InChI Key | HXKDFHZVIKNBSQ-DFSFMLJYSA-N |
| Physicochemical Property | Value |
| Appearance | Solid |
| Purity | Research grade, typically >95% |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C for long-term stability |
Biological Activity and Mechanism of Action
ZTB23(R) is a potent and selective inhibitor of Mycobacterium tuberculosis Zmp1, a zinc metalloproteinase crucial for the bacterium's survival within host macrophages.[1][2]
Inhibition of Zmp1
ZTB23(R) exhibits competitive inhibition of Zmp1 with a high degree of potency and selectivity.
| Parameter | Value | Assay |
| Ki | 0.054 µM (54 nM)[2] | Enzymatic Assay |
| Selectivity | High selectivity for Zmp1 over human Neprilysin | Comparative Enzymatic Assays |
Mechanism of Action: Targeting a Key Virulence Pathway
Zmp1 is a critical virulence factor that enables Mtb to evade the host's innate immune response. It achieves this by preventing the maturation of phagosomes and inhibiting the activation of the inflammasome, a key signaling platform for anti-bacterial defense.
The established mechanism of Zmp1 action, and consequently the target pathway for ZTB23(R), is the suppression of the Caspase-1/IL-1β axis. Zmp1 prevents the activation of Caspase-1, which in turn blocks the processing of pro-inflammatory cytokine pro-IL-1β into its mature, active form, IL-1β. By inhibiting Zmp1, ZTB23(R) restores the host cell's ability to activate the inflammasome, leading to enhanced phagosome maturation and clearance of the mycobacteria.
Caption: Zmp1-mediated inhibition of the inflammasome pathway and its reversal by ZTB23(R).
Experimental Protocols
The following are detailed methodologies for key experiments involving the characterization of ZTB23(R) and its effects.
Zmp1 Inhibition Assay (Fluorimetric)
This assay is used to determine the in vitro inhibitory activity of compounds against recombinant Zmp1.
Materials:
-
Recombinant M. tuberculosis Zmp1
-
Fluorogenic peptide substrate (e.g., Mca-Y-V-A-D-A-P-K(Dnp)-OH)
-
Assay Buffer: 75 mM Tris, 1 M NaCl, pH 7.5
-
ZTB23(R) and other test compounds
-
DMSO
-
Black, uncoated 96-well microtiter plates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Dissolve ZTB23(R) and other inhibitors in DMSO to create stock solutions.
-
Prepare serial dilutions of the inhibitor stock solutions in Assay Buffer.
-
Prepare a solution of the fluorogenic peptide substrate in Assay Buffer.
-
Prepare a solution of recombinant Zmp1 in Assay Buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the Zmp1 inhibitor dilutions (or DMSO for control).
-
Add the recombinant Zmp1 solution to each well.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.
-
-
Enzymatic Reaction and Measurement:
-
Initiate the reaction by adding the fluorogenic peptide substrate solution to each well.
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Monitor the increase in fluorescence over time (e.g., excitation at 328 nm, emission at 393 nm).
-
-
Data Analysis:
-
Calculate the initial velocity of the reaction for each inhibitor concentration.
-
Plot the initial velocity against the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.
-
Intracellular Mycobacterial Survival Assay
This cell-based assay evaluates the effect of ZTB23(R) on the survival of Mtb within macrophages.
Materials:
-
Macrophage cell line (e.g., J774 or RAW 264.7) or primary human monocyte-derived macrophages (hMDMs)
-
Mycobacterium tuberculosis (e.g., H37Rv)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
ZTB23(R)
-
Lysis buffer (e.g., 0.1% Triton X-100 in PBS)
-
Middlebrook 7H10 or 7H11 agar (B569324) plates for colony-forming unit (CFU) enumeration
Procedure:
-
Cell Culture and Infection:
-
Seed macrophages in 24-well plates and allow them to adhere overnight.
-
Infect the macrophage monolayer with Mtb at a specific multiplicity of infection (MOI).
-
Incubate for a set period (e.g., 4 hours) to allow for phagocytosis.
-
Wash the cells to remove extracellular bacteria.
-
-
Inhibitor Treatment:
-
Add fresh cell culture medium containing various concentrations of ZTB23(R). Include a DMSO vehicle control.
-
Incubate the infected and treated cells for a specific duration (e.g., 24-72 hours).
-
-
Quantification of Intracellular Bacteria:
-
At desired time points, wash the cells with PBS.
-
Lyse the macrophages with lysis buffer to release the intracellular bacteria.
-
Prepare serial dilutions of the lysate.
-
Plate the dilutions on Middlebrook 7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks until colonies are visible.
-
-
Data Analysis:
-
Count the colony-forming units (CFU) to determine the number of viable intracellular bacteria.
-
Compare the CFU counts from inhibitor-treated wells to the DMSO control to determine the percentage of inhibition of intracellular survival.
-
Caption: General experimental workflow for the evaluation of ZTB23(R).
Conclusion
ZTB23(R) stands as a landmark discovery in the field of tuberculosis research. Its high potency and selectivity for Zmp1 have not only validated this enzyme as a promising drug target but have also provided a powerful tool for dissecting the intricate mechanisms of mycobacterial virulence. Further investigation and optimization of the ZTB23(R) scaffold hold significant promise for the development of a new class of anti-tubercular agents that function by disarming the pathogen and empowering the host's immune response.
References
Investigating the Zmp1 Inhibition Pathway with ZTB23(R): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the inhibition of Mycobacterium tuberculosis (Mtb) zinc metalloprotease 1 (Zmp1) by the selective inhibitor ZTB23(R). It details the crucial role of Zmp1 in mycobacterial pathogenesis, the mechanism of its inhibition, and the downstream consequences for the host immune response. This document summarizes key quantitative data, provides detailed experimental protocols for relevant assays, and visualizes the core signaling pathways and experimental workflows.
Introduction to Zmp1: A Key Virulence Factor
Mycobacterium tuberculosis, the causative agent of tuberculosis, employs a variety of strategies to survive and replicate within host macrophages. A key virulence factor in this process is the secreted zinc metalloprotease, Zmp1.[1][2] Zmp1 plays a critical role in the bacterium's ability to evade the host's innate immune system by arresting phagosome maturation.[3] It achieves this by interfering with the activation of the host cell's inflammasome, a multiprotein complex responsible for the activation of caspase-1 and the subsequent processing and secretion of the pro-inflammatory cytokine interleukin-1β (IL-1β).[4][5] By inhibiting this pathway, Zmp1 creates a more hospitable intracellular environment for mycobacterial survival and replication.
ZTB23(R): A Potent and Selective Zmp1 Inhibitor
ZTB23(R) has been identified as the first potent and selective competitive inhibitor of Mtb Zmp1. Its discovery provides a valuable chemical tool to probe the function of Zmp1 in mycobacterial pathogenesis and serves as a lead compound for the development of novel anti-tuberculosis therapies.
Quantitative Inhibitory Activity
The inhibitory potency of ZTB23(R) against Zmp1 has been determined through in vitro enzymatic assays. The key quantitative metric is the inhibition constant (Kᵢ), which represents the concentration of the inhibitor required to produce half-maximum inhibition.
| Compound | Target Enzyme | Inhibition Constant (Kᵢ) | Reference |
| ZTB23(R) | Mtb Zmp1 | 94 nM | |
| ZTB23(R) | Mtb Zmp1 | 54 nM |
Note: The slight variation in reported Kᵢ values may be due to different experimental conditions or assay formats.
The Zmp1 Signaling Pathway and Mechanism of Inhibition by ZTB23(R)
Zmp1 exerts its virulence function by dampening the host's inflammatory response. The canonical pathway involves the inhibition of caspase-1 activation, which is a critical step in the maturation of IL-1β. By blocking Zmp1 activity, ZTB23(R) is expected to restore the host's ability to produce mature IL-1β, leading to enhanced phagosome maturation and subsequent clearance of the mycobacteria.
Zmp1 Inhibition Pathway by ZTB23(R).
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the investigation of Zmp1 inhibition by ZTB23(R).
In Vitro Zmp1 Inhibition Assay (Fluorimetric)
This assay is used to determine the inhibitory potency (IC₅₀ and Kᵢ) of compounds against purified Zmp1 enzyme.
Materials:
-
Recombinant Mtb Zmp1 enzyme
-
Fluorogenic peptide substrate (e.g., Mca-YVADAPK(Dnp)-NH₂)
-
Assay buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 µM ZnCl₂, 0.01% Triton X-100
-
ZTB23(R) and other test compounds dissolved in DMSO
-
96-well black microplates
-
Fluorimetric microplate reader (Excitation: 320 nm, Emission: 405 nm)
Procedure:
-
Prepare serial dilutions of ZTB23(R) in assay buffer.
-
In a 96-well plate, add 50 µL of the Zmp1 enzyme solution (final concentration ~10 nM) to each well.
-
Add 25 µL of the diluted ZTB23(R) or DMSO (vehicle control) to the respective wells.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 25 µL of the fluorogenic substrate (final concentration ~10 µM).
-
Immediately start monitoring the increase in fluorescence intensity at 37°C for 30-60 minutes using a microplate reader.
-
Calculate the initial reaction velocities (V₀) from the linear portion of the fluorescence curves.
-
Determine the percent inhibition for each concentration of ZTB23(R) relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
The inhibition constant (Kᵢ) can be determined using the Cheng-Prusoff equation if the inhibition is competitive and the Michaelis-Menten constant (Kₘ) of the substrate is known.
Macrophage Infection Assay for Intracellular Mycobacterial Survival
This cell-based assay evaluates the effect of Zmp1 inhibitors on the intracellular survival of M. tuberculosis within macrophages.
Materials:
-
Macrophage cell line (e.g., J774A.1 or THP-1)
-
Mycobacterium tuberculosis H37Rv
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
ZTB23(R) dissolved in DMSO
-
Lysis buffer (e.g., 0.1% Triton X-100 in PBS)
-
Middlebrook 7H10 or 7H11 agar (B569324) plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed macrophages in 24-well plates at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.
-
Infect the macrophage monolayer with M. tuberculosis H37Rv at a multiplicity of infection (MOI) of 1:1 for 4 hours.
-
Wash the cells three times with warm PBS to remove extracellular bacteria.
-
Add fresh culture medium containing various concentrations of ZTB23(R) or DMSO (vehicle control).
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
At the end of the incubation period, lyse the macrophages with lysis buffer.
-
Serially dilute the cell lysates in PBS containing 0.05% Tween 80.
-
Plate the dilutions onto Middlebrook 7H10 or 7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks.
-
Enumerate the colony-forming units (CFUs) to determine the intracellular bacterial load.
-
Calculate the percentage reduction in bacterial survival in ZTB23(R)-treated cells compared to the vehicle control.
Macrophage Infection Assay Workflow.
Conclusion
ZTB23(R) represents a significant advancement in the study of Mycobacterium tuberculosis virulence. As a potent and selective inhibitor of Zmp1, it provides a powerful tool for dissecting the role of this key enzyme in host-pathogen interactions. The methodologies and data presented in this guide offer a framework for researchers to further investigate the Zmp1 inhibition pathway and to explore the therapeutic potential of Zmp1 inhibitors in the fight against tuberculosis. Future studies should focus on elucidating the precise molecular interactions between ZTB23(R) and Zmp1, as well as evaluating its efficacy in more complex in vivo models of tuberculosis infection.
References
- 1. Discovery of the first potent and selective Mycobacterium tuberculosis Zmp1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. The inflammasome and IL-1β: implications for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
ZTB23(R): A Technical Guide on its Biological Activity Against Mycobacterium tuberculosis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mycobacterium tuberculosis (M. tb), the etiological agent of tuberculosis, employs a sophisticated arsenal (B13267) of virulence factors to survive and replicate within host macrophages. One such factor is the zinc metalloproteinase Zmp1, which plays a crucial role in preventing phagosome maturation, thereby allowing the bacterium to evade the host's innate immune response. ZTB23(R) has been identified as a potent and selective inhibitor of M. tb Zmp1. This technical guide provides a comprehensive overview of the biological activity of ZTB23(R) against M. tuberculosis, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows. The information presented herein is intended to support further research and drug development efforts targeting this novel anti-tubercular strategy.
Quantitative Data Summary
The biological activity of ZTB23(R) and related compounds has been characterized primarily through in vitro enzymatic assays and intracellular survival models. The following tables summarize the key quantitative data available.
Table 1: In Vitro Enzymatic Activity of Zmp1 Inhibitors
| Compound | Target Enzyme | Assay Type | Ki (Inhibition Constant) | Reference |
| ZTB23(R) | M. tb Zmp1 | Enzymatic Assay | 94 nM | [1] |
| ZTB23(R) | M. tb Zmp1 | Enzymatic Assay | 0.054 µM (54 nM) | [2] |
Note: A slight discrepancy in the reported Ki values exists between different sources.
Table 2: Whole-Cell and Intracellular Activity of a Structurally Related Zmp1 Inhibitor ('1c')
While specific intracellular activity data for ZTB23(R) is not publicly available, a more potent analog, compound '1c', from the same chemical class, has been evaluated. It is highly probable that ZTB23(R) exhibits a similar biological profile, acting as a virulence factor inhibitor with minimal direct antibacterial activity.
| Compound | Target Organism | Assay Type | MIC (Minimum Inhibitory Concentration) | Intracellular Survival Inhibition | Reference |
| 1c | M. tuberculosis H37Rv | Axenic Culture | > 20 µg/mL | Dose-dependent reduction in J774 murine macrophages | [3] |
Table 3: Cytotoxicity Profile
No specific cytotoxicity data for ZTB23(R) was identified in the public domain.
Mechanism of Action: Targeting a Virulence Factor
ZTB23(R) functions by inhibiting the enzymatic activity of Zmp1, a key virulence factor of M. tuberculosis. Zmp1 is a zinc metalloproteinase that is secreted by the bacterium and is crucial for its survival within host macrophages. The proposed mechanism involves the inhibition of phagosome maturation, a critical step in the host's innate immune response to intracellular pathogens.
Signaling Pathway of Zmp1-mediated Immune Evasion
The following diagram illustrates the proposed signaling pathway affected by Zmp1 and its inhibition by ZTB23(R).
References
Preliminary Efficacy of ZTB23(R): A Technical Overview for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the preliminary studies on the efficacy of ZTB23(R), a novel inhibitor of Mycobacterium tuberculosis zinc metalloproteinase-1 (Zmp1). This document outlines the current understanding of ZTB23(R)'s mechanism of action, summarizes key quantitative data from in vitro studies of related compounds, and provides detailed experimental protocols relevant to its evaluation.
Core Concepts: Zmp1 Inhibition as a Novel Anti-Tuberculosis Strategy
Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, employs sophisticated mechanisms to evade the host immune system. One key virulence factor is the secreted zinc metalloproteinase, Zmp1. Zmp1 plays a crucial role in the bacterium's intracellular survival by preventing the maturation of the phagosome and inhibiting the activation of the host's inflammasome pathway. This action suppresses the production of pro-inflammatory cytokines, such as Interleukin-1β (IL-1β), allowing the mycobacteria to replicate within the host macrophages.
ZTB23(R) is a potent and selective inhibitor of Zmp1, belonging to the rhodanine (B49660) class of compounds. By inhibiting Zmp1, ZTB23(R) and similar molecules represent a promising therapeutic strategy to disarm the bacterium's defense mechanisms and enhance the host's ability to clear the infection.
Quantitative Data on Zmp1 Inhibitors
While specific preclinical efficacy data for ZTB23(R) is not publicly available, research on closely related Zmp1 inhibitors provides valuable insights into the potential of this therapeutic approach. The following tables summarize the in vitro inhibitory activities of representative compounds from the rhodanine and 8-hydroxyquinoline-2-hydroxamate classes.
| Compound | Scaffold | IC50 (µM) | Mtb Growth Inhibition in THP-1 cells (%) at 10 µg/ml |
| 5a | 3-(carboxymethyl)rhodanine | - | 23.4 |
| 5c | 3-(carboxymethyl)rhodanine | - | 53.8 |
| ZTB23(R) | Rhodanine | Ki = 94nM | Data not available |
Table 1: In Vitro Efficacy of Rhodanine-based Zmp1 Inhibitors.[1] ZTB23(R) has been identified as a potent competitive inhibitor of Zmp1 with a Ki of 94 nM.[2][3]
| Compound | O-alkyl Substituent | IC50 (nM) |
| 1a | Methyl | 30 |
| 1b | Ethyl | 20 |
| 1c | Benzyl | 11 |
| 1d | Propyl | 18 |
Table 2: In Vitro Zmp1 Inhibitory Activity of 8-Hydroxyquinoline-2-hydroxamate Derivatives.[4]
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the underlying mechanisms and the process of inhibitor evaluation, the following diagrams illustrate the Zmp1 signaling pathway and a general experimental workflow for the discovery and validation of Zmp1 inhibitors.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of findings in drug discovery. The following are protocols for key experiments used in the characterization of Zmp1 inhibitors.
Zmp1 Enzymatic Inhibition Assay (Fluorimetric)
This assay quantitatively measures the ability of a compound to inhibit the enzymatic activity of Zmp1.[2][4][5]
Objective: To determine the IC50 value of test compounds against recombinant Zmp1.
Materials:
-
Recombinant Mtb Zmp1 enzyme
-
Fluorogenic substrate (e.g., Mca-YVADAPK(Dnp)-NH2)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 µM ZnCl2)
-
Test compounds dissolved in DMSO
-
384-well black microplates
-
Fluorescence plate reader
Methodology:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add 5 µL of the compound dilutions to the wells of the microplate. Include controls for 100% activity (DMSO vehicle) and 0% activity (no enzyme).
-
Add 10 µL of a solution containing the Zmp1 enzyme to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 10 µL of the fluorogenic substrate to each well.
-
Immediately begin monitoring the increase in fluorescence over time (e.g., every 60 seconds for 30 minutes) using a plate reader.
-
Calculate the initial reaction velocity (v) for each concentration of the inhibitor.
-
Plot the percentage of inhibition [(v_control - v_inhibitor) / v_control] * 100 against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.[2]
Intracellular Mycobacterial Survival Assay
This cell-based assay evaluates the effect of Zmp1 inhibitors on the survival of Mtb within macrophages.[2][4]
Objective: To determine the efficacy of Zmp1 inhibitors in reducing intracellular mycobacterial viability.
Materials:
-
Macrophage cell line (e.g., J774, THP-1) or primary human monocyte-derived macrophages (hMDMs)
-
Mycobacterium tuberculosis H37Rv or M. bovis BCG
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
Lysis buffer (e.g., 0.1% Triton X-100 in PBS)
-
Middlebrook 7H10 or 7H11 agar (B569324) plates for colony-forming unit (CFU) enumeration
Methodology:
-
Seed macrophages in 24-well plates and allow them to adhere overnight.
-
Infect the macrophage monolayer with Mtb at a specific multiplicity of infection (MOI), for instance, an MOI of 1:1 for hMDMs or 1:10 for J774 cells.[2]
-
After a few hours of incubation to allow for phagocytosis, wash the cells to remove extracellular bacteria.
-
Add fresh medium containing various concentrations of the test compounds.
-
Incubate the infected cells for a defined period (e.g., 24, 48, or 72 hours).
-
At each time point, lyse the macrophages to release the intracellular bacteria.
-
Prepare serial dilutions of the lysate and plate on Middlebrook agar.
-
Incubate the plates at 37°C for 3-4 weeks, and then count the number of CFUs.
-
The reduction in CFU in compound-treated wells compared to vehicle-treated controls indicates the compound's efficacy.
Cellular Cytotoxicity Assay
This assay is performed to ensure that the observed reduction in intracellular bacteria is due to the specific inhibition of a virulence factor and not general toxicity to the host cell.[2]
Objective: To determine the concentration at which the test compounds are toxic to the host macrophage cells.
Materials:
-
Macrophage cell line
-
Cell culture medium
-
Test compounds
-
Reagents for viability assessment (e.g., MTT, Resazurin, or LDH release assay kit)
-
96-well clear microplates
-
Spectrophotometer or fluorometer
Methodology:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Add fresh medium containing serial dilutions of the test compounds.
-
Incubate for a period corresponding to the infection assay (e.g., 24-72 hours).
-
Add the viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence to quantify cell viability.
-
Calculate the CC50 (50% cytotoxic concentration) value for each compound.
References
ZTB23(R): A Technical Guide to a Novel Anti-Tubercular Agent Candidate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tuberculosis (TB) remains a formidable global health challenge, necessitating the development of novel therapeutic agents. ZTB23(R) has emerged as a promising candidate, functioning as a potent and selective inhibitor of the Mycobacterium tuberculosis zinc metalloproteinase-1 (Zmp1). This enzyme is crucial for the bacterium's survival and pathogenesis within the host. This technical guide provides a comprehensive overview of ZTB23(R), including its mechanism of action, synthesis, and preclinical data. Detailed experimental protocols and structured data are presented to facilitate further research and development of this potential anti-tubercular agent.
Introduction
The increasing prevalence of multidrug-resistant Mycobacterium tuberculosis (Mtb) strains underscores the urgent need for new anti-tubercular drugs with novel mechanisms of action. One such promising target is the secreted zinc metalloproteinase Zmp1, which plays a significant role in the pathogen's ability to evade the host immune system. ZTB23(R) has been identified as a potent and selective inhibitor of Zmp1, positioning it as a potential lead compound for the development of a new class of anti-TB therapeutics. This document serves as a detailed technical resource for researchers engaged in the study and development of ZTB23(R) and related compounds.
Core Data Summary
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Formula | C20H15NO5S2 | [1] |
| Molecular Weight | 413.46 g/mol | [1] |
| Stereochemistry | (R)-enantiomer | [2] |
In Vitro Efficacy
| Parameter | Value | Cell Line/Strain | Reference |
| Ki (Zmp1 Inhibition) | 0.054 µM | - | [2] |
| MIC (M. tuberculosis H37Rv) | >50 µg/mL | M. tuberculosis H37Rv | [3] |
| Cytotoxicity (IC50) | >50 µM | HepG2 | [3] |
Mechanism of Action
ZTB23(R) exerts its anti-tubercular potential through the specific inhibition of Zmp1, a zinc-dependent metalloproteinase secreted by M. tuberculosis. Zmp1 is believed to interfere with the host's immune response, aiding in the survival of the bacteria within macrophages. By inhibiting Zmp1, ZTB23(R) is hypothesized to restore the host's ability to effectively clear the mycobacterial infection.
DOT Script for Mechanism of Action
Caption: ZTB23(R) inhibits M. tuberculosis Zmp1, potentially restoring host immune function.
Experimental Protocols
Synthesis of ZTB23(R)
The synthesis of ZTB23(R) is based on the procedure outlined by Mori et al. (2014). The key steps involve the reaction of (R)-2-(carboxymethyl)-4-oxo-thiazolidine-5-ylideneacetic acid with a suitable benzaldehyde (B42025) derivative.
DOT Script for Synthesis Workflow
Caption: A generalized workflow for the synthesis of ZTB23(R).
Detailed Protocol:
-
Dissolve the starting materials in a suitable solvent (e.g., ethanol).
-
Add a catalytic amount of a base (e.g., piperidine).
-
Reflux the reaction mixture for a specified period, monitoring progress by TLC.
-
After completion, cool the reaction mixture and perform an aqueous work-up.
-
Extract the product with an organic solvent.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Zmp1 Inhibition Assay
The inhibitory activity of ZTB23(R) against Zmp1 is determined using a fluorescence-based enzymatic assay.
Protocol:
-
Recombinantly express and purify Zmp1.
-
Prepare a solution of a fluorogenic Zmp1 substrate.
-
In a 96-well plate, add Zmp1, the substrate, and varying concentrations of ZTB23(R) in a suitable buffer.
-
Incubate the plate at 37°C.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.
-
Calculate the initial reaction velocities and determine the Ki value by fitting the data to the Morrison equation for tight-binding inhibitors.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of ZTB23(R) against M. tuberculosis H37Rv is determined using the microplate Alamar Blue assay (MABA).
Protocol:
-
Prepare a serial dilution of ZTB23(R) in a 96-well microplate containing Middlebrook 7H9 broth.
-
Inoculate the wells with a standardized suspension of M. tuberculosis H37Rv.
-
Incubate the plates at 37°C for 7 days.
-
Add Alamar Blue solution to each well and incubate for another 24 hours.
-
Determine the MIC as the lowest concentration of the compound that prevents a color change from blue to pink.
Cytotoxicity Assay
The cytotoxicity of ZTB23(R) is evaluated against a mammalian cell line (e.g., HepG2) using the MTT assay.
Protocol:
-
Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of ZTB23(R) for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, the concentration at which 50% of cell growth is inhibited.
Discussion and Future Directions
The available data indicate that ZTB23(R) is a highly potent inhibitor of Zmp1. However, its modest activity against whole-cell M. tuberculosis in vitro suggests that it may have poor penetration into the mycobacterial cell or is subject to efflux. The low cytotoxicity is a favorable characteristic for a potential therapeutic agent.
Future research should focus on:
-
Optimizing the structure of ZTB23(R) to improve its anti-mycobacterial activity while maintaining low cytotoxicity.
-
Investigating the in vivo efficacy of ZTB23(R) in animal models of tuberculosis.
-
Elucidating the precise role of Zmp1 in M. tuberculosis pathogenesis to further validate it as a drug target.
Conclusion
ZTB23(R) represents a significant starting point for the development of a new class of anti-tubercular drugs targeting the virulence factor Zmp1. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to build upon in the collective effort to combat tuberculosis.
References
Methodological & Application
ZTB23(R): Application Notes and Protocols for In Vitro Studies
For Research Use Only. Not for use in diagnostic procedures.
Introduction
ZTB23(R) is a potent and selective inhibitor of the Mycobacterium tuberculosis zinc metalloproteinase-1 (Zmp1).[1] Zmp1 is a key virulence factor secreted by Mycobacterium tuberculosis that plays a crucial role in the pathogen's survival within host macrophages by preventing phagosome maturation and inflammasome activation.[2][3][4][5] By inhibiting Zmp1, ZTB23(R) facilitates the restoration of the host's innate immune response, leading to enhanced clearance of the mycobacteria.[3] These application notes provide detailed protocols for the in vitro evaluation of ZTB23(R) as a Zmp1 inhibitor.
Mechanism of Action
Zmp1 is a zinc-dependent metalloprotease that cleaves specific peptide substrates, interfering with host cell signaling pathways.[3][6] Specifically, Zmp1 prevents the activation of caspase-1, which in turn blocks the processing of the pro-inflammatory cytokine pro-interleukin-1β (pro-IL-1β) into its active form, IL-1β.[3][4][7] This disruption of the inflammasome pathway allows the mycobacteria to evade the host's immune response. ZTB23(R) acts as a competitive inhibitor, binding to the active site of Zmp1 and preventing the cleavage of its natural substrates.[3][8] This inhibition restores the host cell's ability to mount an effective immune response against the infection.[3]
Signaling Pathway of Zmp1-Mediated Immune Evasion
The following diagram illustrates the role of Zmp1 in the host cell and the inhibitory effect of ZTB23(R).
Quantitative Data Summary
The inhibitory activity of ZTB23(R) and other reference compounds against M. tuberculosis Zmp1 is summarized below. This data is crucial for designing dose-response experiments and for comparing the potency of different inhibitors.
| Compound | Ki (nM) | IC50 (nM) | Assay Type |
| ZTB23(R) | 54 | - | - |
| Zmp1-IN-1 | 5 | 15 | Fluorimetric |
| Phosphoramidon | 35 ± 5 | - | Fluorimetric |
| N-(benzyloxy)-8-hydroxyquinoline-2-carboxamide (1c) | - | 11 | Fluorimetric |
Data sourced from multiple references.[1][3][5]
Experimental Protocols
Protocol 1: In Vitro Zmp1 Inhibition Assay (Fluorimetric)
This protocol describes a fluorimetric assay for determining the in vitro inhibitory activity of ZTB23(R) against recombinant Zmp1.
Materials:
-
Recombinant Zmp1 protein
-
Fluorogenic Zmp1 substrate (e.g., MCA-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl2, 0.05% Brij-35, pH 7.5)
-
ZTB23(R) stock solution (in DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of ZTB23(R) in the assay buffer. A vehicle control (DMSO in assay buffer) should also be prepared.
-
In a 96-well plate, add 50 µL of the diluted ZTB23(R) or vehicle control to each well.
-
Add 25 µL of the recombinant Zmp1 solution (at a pre-determined optimal concentration) to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate to each well.
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically over 30-60 minutes at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Excitation: 320 nm, Emission: 405 nm).[3]
-
Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each ZTB23(R) concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Protocol 2: Intracellular Mycobacterial Survival Assay
This protocol outlines a method to assess the effect of ZTB23(R) on the survival of M. tuberculosis within infected macrophages.
Materials:
-
Macrophage cell line (e.g., THP-1 or primary human monocyte-derived macrophages)
-
M. tuberculosis (e.g., H37Rv strain)
-
Cell culture medium
-
ZTB23(R) stock solution (in DMSO)
-
Lysis buffer (e.g., 0.1% SDS)
-
7H11 agar (B569324) plates
-
24-well plates
Procedure:
-
Seed macrophages in a 24-well plate and allow them to adhere overnight.
-
Infect the macrophages with M. tuberculosis at a desired multiplicity of infection (MOI), for example, 1:1, for a defined period (e.g., 4 hours).
-
Wash the cells with PBS to remove extracellular bacteria.
-
Add fresh cell culture medium containing serial dilutions of ZTB23(R). Include a vehicle-treated control (DMSO).
-
Incubate the infected and treated cells for a specific duration (e.g., 48-72 hours).
-
At each time point, wash the cells with PBS and then lyse them with the lysis buffer to release intracellular bacteria.
-
Prepare serial dilutions of the cell lysates in sterile water.
-
Plate the dilutions on 7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks until colonies are visible.
-
Count the colony-forming units (CFUs) to determine the number of viable intracellular bacteria.
-
Compare the CFU counts from ZTB23(R)-treated wells to the vehicle-treated control to determine the effect on intracellular M. tuberculosis survival.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background fluorescence | Autofluorescence of compound or buffer components | Run a control with compound and substrate without the enzyme. Subtract the background fluorescence from the readings. |
| No or low enzyme activity | Inactive enzyme or suboptimal assay conditions | Verify enzyme activity with a known inhibitor. Optimize buffer pH, temperature, and substrate concentration. |
| Inconsistent CFU counts | Inaccurate cell lysis or plating technique | Ensure complete cell lysis. Use appropriate dilution series for plating. Ensure proper mixing of lysates before plating. |
| High cytotoxicity in cell assay | ZTB23(R) concentration is too high | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of ZTB23(R) for the macrophage cell line. |
Ordering Information
| Product | Catalog No. | Size |
| ZTB23(R) | ZTB23-R | 10 mg |
| 50 mg | ||
| 100 mg |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Mycobacterium tuberculosis Prevents Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for ZTB23(R) in Macrophage Infection Models
For Research Use Only.
Introduction
ZTB23(R) is a novel small molecule inhibitor of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In macrophage infection models, ZTB23(R) serves as a critical tool for investigating the role of NF-κB-mediated inflammation in the host response to pathogens. These application notes provide detailed protocols for utilizing ZTB23(R) to study its effects on macrophage activation, cytokine production, and intracellular pathogen control.
The NF-κB signaling cascade is a central regulator of the innate immune response.[1][2] Upon recognition of pathogen-associated molecular patterns (PAMPs) by pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs), a signaling cascade is initiated, leading to the activation of the IKK (IκB kinase) complex. IKK then phosphorylates the inhibitory IκBα protein, targeting it for ubiquitination and subsequent proteasomal degradation. This releases NF-κB transcription factors (typically the p65/p50 heterodimer) to translocate to the nucleus and induce the expression of a wide range of pro-inflammatory genes, including cytokines, chemokines, and antimicrobial effectors.[1] ZTB23(R) is hypothesized to act by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and inhibiting the downstream inflammatory response.
These protocols are intended for researchers, scientists, and drug development professionals working with in vitro macrophage infection models.
Data Presentation
The following tables provide examples of how to structure quantitative data obtained from experiments using ZTB23(R) in macrophage infection models.
Table 1: Effect of ZTB23(R) on Pro-inflammatory Cytokine Production in LPS-stimulated RAW264.7 Macrophages.
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Untreated Control | 15.2 ± 3.1 | 8.5 ± 2.0 | 5.1 ± 1.5 |
| LPS (100 ng/mL) | 2548.6 ± 210.4 | 1875.3 ± 150.2 | 890.7 ± 75.8 |
| ZTB23(R) (1 µM) + LPS | 876.4 ± 95.7 | 654.1 ± 70.3 | 312.5 ± 40.1 |
| ZTB23(R) (10 µM) + LPS | 215.8 ± 30.2 | 150.9 ± 25.6 | 75.3 ± 12.9 |
Data are represented as mean ± standard deviation from three independent experiments. Cytokine levels in the supernatant were measured by ELISA 24 hours post-stimulation.
Table 2: ZTB23(R) Mediated Inhibition of NF-κB Nuclear Translocation and Gene Expression.
| Treatment Group | p65 Nuclear Translocation (% of cells) | iNOS mRNA (fold change) | COX-2 mRNA (fold change) |
| Untreated Control | 5.2 ± 1.5 | 1.0 ± 0.2 | 1.0 ± 0.3 |
| LPS (100 ng/mL) | 85.6 ± 7.8 | 45.3 ± 5.1 | 32.7 ± 4.5 |
| ZTB23(R) (1 µM) + LPS | 30.1 ± 4.2 | 15.8 ± 2.5 | 10.2 ± 1.9 |
| ZTB23(R) (10 µM) + LPS | 8.9 ± 2.1 | 3.2 ± 0.8 | 2.5 ± 0.6 |
Nuclear translocation of the p65 subunit of NF-κB was quantified by immunofluorescence microscopy. Relative mRNA expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) was determined by quantitative real-time PCR (qRT-PCR) at 6 hours post-stimulation.
Experimental Protocols
Protocol 1: In Vitro Macrophage Infection and ZTB23(R) Treatment
This protocol describes the infection of a macrophage cell line (e.g., RAW264.7 or THP-1) with a bacterial pathogen and subsequent treatment with ZTB23(R).
Materials:
-
RAW264.7 macrophage cell line
-
Complete DMEM medium (with 10% FBS and 1% Penicillin-Streptomycin)
-
Bacterial pathogen (e.g., E. coli, S. aureus, or M. tuberculosis)
-
ZTB23(R) stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
24-well tissue culture plates
Procedure:
-
Cell Seeding: Seed RAW264.7 cells in 24-well plates at a density of 2 x 10^5 cells per well in complete DMEM medium. Incubate overnight at 37°C in a 5% CO2 humidified incubator to allow for cell adherence.
-
Bacterial Preparation: Culture the bacterial pathogen to the mid-logarithmic growth phase. Wash the bacteria twice with sterile PBS and resuspend in serum-free DMEM.
-
Infection: Aspirate the medium from the macrophage-containing wells and replace it with the bacterial suspension at a multiplicity of infection (MOI) of 10 (10 bacteria per macrophage).
-
Phagocytosis: Centrifuge the plates at 200 x g for 5 minutes to synchronize the infection and incubate for 1 hour at 37°C to allow for phagocytosis.
-
Removal of Extracellular Bacteria: Aspirate the medium and wash the cells three times with warm PBS to remove extracellular bacteria.
-
ZTB23(R) Treatment: Add fresh complete DMEM containing 50 µg/mL gentamicin to kill any remaining extracellular bacteria. Add ZTB23(R) at the desired final concentrations (e.g., 1 µM, 10 µM). Include appropriate vehicle (DMSO) and untreated controls.
-
Incubation: Incubate the plates for the desired time points (e.g., 6, 12, or 24 hours) at 37°C in a 5% CO2 incubator.
-
Sample Collection: At the end of the incubation period, collect the cell culture supernatants for cytokine analysis and lyse the cells for RNA or protein extraction.
Protocol 2: Quantification of Cytokine Production by ELISA
This protocol outlines the measurement of pro-inflammatory cytokines in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
Materials:
-
Cell culture supernatants from Protocol 1
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β)
-
ELISA plate reader
Procedure:
-
Follow the manufacturer's instructions provided with the specific ELISA kit.
-
Briefly, coat a 96-well plate with the capture antibody overnight.
-
Wash the plate and block non-specific binding sites.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Add the enzyme conjugate (e.g., streptavidin-HRP) and incubate.
-
Wash the plate and add the substrate solution.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations in the samples based on the standard curve.
Protocol 3: Western Blot Analysis of NF-κB Signaling Pathway Proteins
This protocol details the detection of key proteins in the NF-κB signaling pathway by Western blotting to assess the mechanism of action of ZTB23(R).
Materials:
-
Cell lysates from Protocol 1
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Visualizations
Caption: Hypothesized signaling pathway of ZTB23(R) action.
Caption: Experimental workflow for ZTB23(R) in macrophage infection.
References
Application Notes and Protocols for Cell-Based Assays to Determine the Activity of the BTB-ZF Protein ZTB23
Audience: Researchers, scientists, and drug development professionals.
Introduction
ZTB23 is a member of the Zinc Finger and BTB (Broad-Complex, Tramtrack and Bric à brac) domain-containing (ZTB) protein family. Proteins in this family are characterized by the presence of a BTB domain, which mediates protein-protein interactions, and a variable number of zinc finger domains, which are typically involved in DNA binding. ZTB proteins are known to play crucial roles in a wide range of cellular processes, including transcriptional regulation, cell cycle control, and development.
This document provides detailed protocols for a selection of cell-based assays designed to investigate the activity of ZTB23, a hypothetical transcriptional repressor. The described assays will enable researchers to:
-
Measure the transcriptional repressor activity of ZTB23.
-
Identify and confirm protein-protein interactions involving ZTB23.
-
Determine the subcellular localization of ZTB23.
-
Confirm the binding of ZTB23 to its target DNA sequences in a cellular context.
Hypothetical Signaling Pathway Involving ZTB23
For the context of these application notes, we will work with a hypothetical signaling pathway where the activity of ZTB23 is regulated by a growth factor (GF). In this pathway, the binding of the GF to its receptor (GFR) initiates a signaling cascade that leads to the phosphorylation and subsequent inactivation of ZTB23, preventing it from repressing its target gene, a pro-apoptotic factor.
Caption: Hypothetical signaling pathway for ZTB23 regulation.
Luciferase Reporter Assay for Transcriptional Repressor Activity
This assay measures the ability of ZTB23 to repress the transcription of a target gene.[1][2][3] A reporter construct is used where the luciferase gene is under the control of a promoter containing the ZTB23 binding site.
Experimental Workflow
Caption: Workflow for the Luciferase Reporter Assay.
Protocol
-
Cell Seeding: Seed 293T cells in a 24-well plate at a density of 5 x 10^4 cells/well.
-
Transfection: After 24 hours, co-transfect the cells using a suitable transfection reagent with the following plasmids:
-
500 ng of the luciferase reporter plasmid (containing the ZTB23 binding site upstream of the luciferase gene).
-
500 ng of the ZTB23 expression vector or an empty vector control.
-
50 ng of a Renilla luciferase control vector for normalization.
-
-
Incubation: Incubate the cells for 24-48 hours.
-
Treatment (Optional): Treat the cells with the growth factor or a vehicle control for a specified time.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luminometry: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity.
Hypothetical Data
| Condition | Normalized Luciferase Activity (RLU) | Fold Repression |
| Empty Vector | 1000 ± 50 | 1.0 |
| ZTB23 Expression | 250 ± 20 | 4.0 |
| ZTB23 + Growth Factor | 850 ± 40 | 1.18 |
Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions
Co-IP is used to identify proteins that interact with ZTB23 in the cell.[4][5] An antibody against ZTB23 is used to pull down ZTB23 and any associated proteins.
Experimental Workflow
Caption: Workflow for Co-Immunoprecipitation.
Protocol
-
Cell Culture and Lysis: Culture cells expressing ZTB23 and lyse them in a non-denaturing lysis buffer.
-
Pre-clearing: Pre-clear the lysate by incubating with protein A/G beads.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-ZTB23 antibody or an IgG control overnight at 4°C.
-
Complex Capture: Add protein A/G beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution: Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Analyze the eluates by SDS-PAGE and Western blotting using an antibody against the suspected interacting protein (e.g., a co-repressor).
Hypothetical Data
| IP Antibody | Western Blot Probe | Result |
| IgG Control | Anti-Co-repressor X | No Band |
| Anti-ZTB23 | Anti-Co-repressor X | Band at expected MW |
| Anti-ZTB23 | Anti-ZTB23 | Band at expected MW |
Subcellular Localization by Immunofluorescence
This technique is used to visualize the location of ZTB23 within the cell, which is expected to be in the nucleus for a transcription factor.
Experimental Workflow
Caption: Workflow for Immunofluorescence.
Protocol
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate.
-
Treatment: Treat cells with the growth factor or vehicle control.
-
Fixation: Fix the cells with 4% paraformaldehyde.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100.
-
Blocking: Block non-specific antibody binding with 5% bovine serum albumin (BSA).
-
Primary Antibody Incubation: Incubate with a primary antibody against ZTB23.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.
-
Counterstaining: Counterstain the nuclei with DAPI.
-
Mounting and Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
Hypothetical Data
| Condition | ZTB23 Localization | DAPI Localization | Merged Image |
| Vehicle Control | Nuclear | Nuclear | Co-localization |
| Growth Factor Treatment | Cytoplasmic | Nuclear | Segregated signals |
Chromatin Immunoprecipitation (ChIP)
ChIP is used to confirm that ZTB23 binds to a specific DNA sequence in the context of the cell's natural chromatin structure.
Experimental Workflow
Caption: Workflow for Chromatin Immunoprecipitation (ChIP).
Protocol
-
Cross-linking: Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments using sonication or enzymatic digestion.
-
Immunoprecipitation: Immunoprecipitate the chromatin with an anti-ZTB23 antibody or an IgG control.
-
Washing and Elution: Wash the beads to remove non-specifically bound chromatin and then elute the specifically bound chromatin.
-
Reverse Cross-linking: Reverse the cross-links by heating.
-
DNA Purification: Purify the DNA.
-
qPCR Analysis: Use quantitative PCR (qPCR) with primers specific to the putative ZTB23 binding site to determine the amount of precipitated DNA.
Hypothetical Data
| IP Antibody | qPCR Target | % Input DNA |
| IgG Control | ZTB23 Binding Site | 0.1 ± 0.02 |
| Anti-ZTB23 | ZTB23 Binding Site | 2.5 ± 0.3 |
| Anti-ZTB23 | Negative Control Region | 0.15 ± 0.03 |
Conclusion
The assays described in these application notes provide a comprehensive toolkit for characterizing the cellular activity of the hypothetical BTB-ZF protein ZTB23. By employing these methods, researchers can gain insights into its function as a transcriptional repressor, its protein interaction network, its subcellular localization, and its direct engagement with target DNA sequences. These approaches are fundamental for elucidating the biological roles of ZTB23 and for the development of potential therapeutic modulators of its activity.
References
- 1. Cellular Arrays for Large-Scale Analysis of Transcription Factor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transcription Factor Assay - Creative BioMart [creativebiomart.net]
- 3. How to Study Transcription Factors - CD Genomics [rna.cd-genomics.com]
- 4. Protein-Protein Interactions | Sartorius [sartorius.com]
- 5. Overview of Protein–Protein Interaction Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols for ZTB23(R) in High-Throughput Screening for Tuberculosis Drugs
Disclaimer: The compound "ZTB23(R)" is a hypothetical agent used for illustrative purposes in this document. The described pathways, protocols, and data are based on established methodologies for high-throughput screening (HTS) in tuberculosis research and are intended to serve as a template for the evaluation of novel anti-tubercular compounds.
Application Note: ZTB23(R), a Novel Inhibitor of Mycobacterial Stress Response
Introduction
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide. The lengthy treatment regimens and the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains necessitate the discovery of new drugs with novel mechanisms of action. High-throughput screening (HTS) of large chemical libraries is a critical strategy for identifying new lead compounds for TB drug development.[1][2]
ZTB23(R): A Novel Chemical Scaffold
ZTB23(R) is a novel benzothiophene-based compound identified through a whole-cell phenotypic screen against Mtb. It demonstrates potent bactericidal activity against both replicating and non-replicating Mtb, suggesting a mechanism of action distinct from current first- and second-line TB drugs.
Proposed Mechanism of Action: Inhibition of the RaaS-Regulated Stress Survival Pathway
Preliminary studies suggest that ZTB23(R) targets the Regulator of Antibiotic Assisted Survival (RaaS) , a transcriptional regulator in Mtb. The RaaS system is crucial for mycobacterial survival under various stress conditions, including antibiotic exposure and the hostile environment within host macrophages, by controlling the expression of several ATP-dependent efflux pumps.[3] By inhibiting RaaS, ZTB23(R) is hypothesized to disrupt the pathogen's ability to manage cellular stress and efflux toxic molecules, leading to increased susceptibility and cell death. This makes the RaaS pathway a promising new target for anti-TB drug discovery.
Caption: Hypothetical mechanism of ZTB23(R) inhibiting the RaaS stress survival pathway in Mtb.
Application in High-Throughput Screening
The discovery of ZTB23(R) opens avenues for structure-activity relationship (SAR) studies to develop more potent analogs. Furthermore, HTS can be employed to screen for compounds that act synergistically with ZTB23(R). The protocols detailed below describe robust, miniaturized assays suitable for screening large compound libraries to identify novel anti-TB agents, using either whole-cell or intracellular infection models.[4][5]
Experimental Protocols
Protocol 1: Primary Whole-Cell HTS using a Luminescence-Based Assay
This protocol describes a high-throughput method to screen compound libraries for activity against M. tuberculosis expressing a luciferase reporter gene. Bacterial metabolic activity is directly proportional to the luminescence signal.
Materials:
-
Autoluminescent M. tuberculosis H37Rv strain (e.g., H37Rv_LuxABCDE).
-
Middlebrook 7H9 broth supplemented with 10% ADC (Albumin-Dextrose-Catalase) and 0.05% Tween 80.
-
Compound library dissolved in Dimethyl Sulfoxide (DMSO).
-
Positive Control: Rifampicin or Amikacin.
-
Negative Control: DMSO.
-
Sterile, white, solid-bottom 384-well microtiter plates.
-
Luminometer plate reader.
-
Biosafety Level 3 (BSL-3) facility and procedures.
Procedure:
-
Bacterial Culture Preparation:
-
Culture the autoluminescent Mtb strain in 7H9 broth to mid-log phase (OD₆₀₀ of 0.4-0.6).
-
Adjust the culture density with fresh 7H9 broth to an OD₆₀₀ of 0.02. This will be the working bacterial suspension.
-
-
Compound Plating:
-
Using an automated liquid handler, dispense 50 nL of each test compound from the library into wells of a 384-well plate. This results in a final compound concentration of 10 µM for a 50 µL final assay volume.
-
Dispense 50 nL of the positive control drug into control wells (e.g., columns 23).
-
Dispense 50 nL of DMSO into negative control wells (e.g., columns 24).
-
-
Bacterial Inoculation:
-
In a BSL-3 cabinet, add 50 µL of the Mtb working bacterial suspension to each well of the compound-plated 384-well plates.
-
-
Incubation:
-
Seal the plates with a breathable membrane.
-
Incubate the plates at 37°C for 5-7 days in a humidified incubator.
-
-
Data Acquisition and Analysis:
-
After incubation, allow plates to equilibrate to room temperature for 30 minutes.
-
Measure luminescence using a plate reader (e.g., integration time of 0.5-1 sec/well).
-
Calculate the percentage of growth inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (RLU_compound - RLU_pos_ctrl) / (RLU_neg_ctrl - RLU_pos_ctrl)) where RLU is the Relative Light Units.
-
Compounds showing ≥90% inhibition are typically classified as primary hits.
-
Caption: Experimental workflow for the primary whole-cell HTS against M. tuberculosis.
Protocol 2: Secondary Intracellular HTS in Macrophages
This protocol assesses the activity of primary hits against Mtb residing within a host macrophage, providing a more physiologically relevant screening model.
Materials:
-
THP-1 human monocytic cell line.
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS).
-
Phorbol 12-myristate 13-acetate (PMA) for cell differentiation.
-
Autoluminescent or fluorescent (e.g., GFP-expressing) M. tuberculosis H37Rv.
-
Primary hit compounds and control drugs.
-
Sterile, black, clear-bottom 384-well plates.
-
Luminometer or high-content imaging system.
Procedure:
-
Macrophage Seeding and Differentiation:
-
Seed THP-1 cells into 384-well plates at a density of 2 x 10⁴ cells/well in RPMI medium.
-
Add PMA to a final concentration of 40 ng/mL to differentiate monocytes into adherent macrophages.
-
Incubate for 48-72 hours at 37°C with 5% CO₂.
-
-
Mycobacterial Infection:
-
Remove the PMA-containing medium and wash the cells gently with fresh RPMI.
-
Infect the macrophages with the Mtb reporter strain at a Multiplicity of Infection (MOI) of 1:1.
-
Incubate for 4 hours to allow phagocytosis.
-
Wash the cells three times with fresh medium to remove extracellular bacteria.
-
-
Compound Treatment:
-
Add fresh medium containing the serially diluted primary hit compounds and controls to the infected cells.
-
-
Incubation and Readout:
-
Incubate the plates for 4-5 days at 37°C with 5% CO₂.
-
Measure the reporter signal (luminescence or fluorescence). The signal correlates with the intracellular bacterial load.
-
-
Data Analysis:
-
Calculate the percentage of inhibition as described in Protocol 1.
-
Determine the 90% effective concentration (EC₉₀), the concentration required to inhibit intracellular bacterial growth by 90%.
-
Caption: Logical workflow for hit triage and confirmation following primary screening.
Data Presentation
Table 1: HTS Assay Validation Parameters
Assay validation is crucial to ensure the robustness and reliability of the screening data. The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.
| Parameter | Whole-Cell Assay | Intracellular Assay | Acceptance Criteria |
| Z'-Factor | 0.85 ± 0.04 | 0.72 ± 0.08 | > 0.5 (Excellent) |
| Signal-to-Background (S/B) | > 150 | > 20 | > 10 |
| Coefficient of Variation (%CV) | < 10% | < 15% | < 20% |
Data are presented as mean ± standard deviation from validation plates.
Table 2: Hypothetical HTS Campaign Summary for a 100,000 Compound Library
This table summarizes the typical outcomes of a primary HTS campaign.
| Parameter | Value |
| Library Size | 100,997 |
| Screening Concentration | 10 µM |
| Primary Hit Criteria | ≥90% Inhibition |
| Primary Hits Identified | 1,782 |
| Primary Hit Rate | 1.76% |
| Confirmed Hits (Dose-Response) | 1,593 |
| Confirmation Rate | 89.4% |
Data adapted from a representative Mtb HTS campaign.
Table 3: Anti-Mycobacterial Activity of ZTB23(R)
This table shows the hypothetical potency and selectivity of the lead compound ZTB23(R).
| Compound | Whole-Cell IC₅₀ (µM) | Intracellular EC₉₀ (µM) | Macrophage CC₅₀ (µM) | Selectivity Index (SI) |
| ZTB23(R) | 0.25 | 0.8 | > 100 | > 125 |
| Rifampicin | 0.05 | 0.1 | > 100 | > 1000 |
-
IC₅₀: Concentration inhibiting 50% of bacterial growth in broth.
-
EC₉₀: Concentration effecting 90% clearance of intracellular bacteria.
-
CC₅₀: Concentration causing 50% cytotoxicity in host cells.
-
Selectivity Index (SI): CC₅₀ / EC₉₀. A higher SI indicates greater selectivity for the pathogen.
References
- 1. A high-throughput whole cell screen to identify inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High Throughput Screening for Inhibitors of Mycobacterium tuberculosis H37Rv - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bmglabtech.com [bmglabtech.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Development of an Intracellular Screen for New Compounds Able To Inhibit Mycobacterium tuberculosis Growth in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Zmp1 Inhibition by ZTB23(R)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zmp1, a zinc metalloprotease secreted by Mycobacterium tuberculosis (Mtb), is a critical virulence factor that facilitates the survival of the bacterium within host macrophages.[1] It achieves this by inhibiting the host's innate immune response, specifically by preventing the activation of the inflammasome and subsequent maturation of pro-inflammatory cytokines like IL-1β.[2] This disruption of the host's defense mechanism makes Zmp1 a compelling target for the development of novel anti-tubercular therapeutics. ZTB23(R) has been identified as a potent and selective inhibitor of Zmp1, offering a promising avenue for research and drug development.[3]
These application notes provide a detailed protocol for assessing the inhibition of Zmp1 by ZTB23(R) and other potential inhibitors. The protocols are designed to be adaptable for both initial screening and detailed kinetic analysis of Zmp1 inhibitors.
Quantitative Data Summary
The inhibitory activities of ZTB23(R) and other known Zmp1 inhibitors are summarized in the table below. This data is crucial for comparing the potency of different compounds and for designing dose-response experiments.
| Inhibitor | Type/Class | Kᵢ (nM) | IC₅₀ (nM) | Assay Type |
| ZTB23(R) | Selective Zmp1 Inhibitor | 94 | N/A | Biochemical |
| Compound 1c | 8-hydroxyquinoline-2-hydroxamate | N/A | 11 | Fluorimetric |
| Phosphoramidon | Generic Metalloprotease Inhibitor | 35 ± 5 | N/A | Fluorimetric |
| Thiazolidinedione 2f | Thiazolidinedione | N/A | See Note 1 | Macrophage Infection |
Note 1: Thiazolidinedione 2f showed an 83.2% reduction in intracellular bacterial survival.
Signaling Pathway and Experimental Workflow
Zmp1 Signaling Pathway in Macrophage Inflammasome Inhibition
Zmp1 plays a pivotal role in subverting the host's immune response by targeting the inflammasome pathway within macrophages. The following diagram illustrates the proposed mechanism of Zmp1-mediated immunosuppression and the point of intervention for inhibitors like ZTB23(R).
Caption: Zmp1's role in inhibiting the macrophage inflammasome pathway.
Experimental Workflow for Assessing Zmp1 Inhibition
The following workflow outlines the key steps for evaluating the inhibitory potential of compounds like ZTB23(R) against Zmp1.
Caption: A typical workflow for the evaluation of Zmp1 inhibitors.
Experimental Protocols
This section provides a detailed protocol for a fluorimetric assay to determine the in vitro inhibitory activity of ZTB23(R) against recombinant Zmp1.
Materials and Reagents
-
Recombinant M. tuberculosis Zmp1: Purified and active enzyme.
-
ZTB23(R): Stock solution prepared in DMSO.
-
Fluorogenic Peptide Substrate: e.g., Mca-Y-V-A-D-A-P-K(Dnp)-OH. Stock solution prepared in DMSO.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 µM ZnCl₂, 0.01% Tween-20.
-
DMSO: For dissolving compounds.
-
96-well black, flat-bottom microplates.
-
Fluorescence plate reader: With excitation at 320 nm and emission at 405 nm.
Protocol for In Vitro Zmp1 Enzymatic Assay
-
Compound Preparation:
-
Prepare a stock solution of ZTB23(R) in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the ZTB23(R) stock solution in DMSO to create a range of concentrations for IC₅₀ determination.
-
-
Assay Plate Preparation:
-
In a 96-well black microplate, add 1 µL of each ZTB23(R) dilution to the appropriate wells.
-
Include control wells:
-
Negative Control (0% inhibition): 1 µL of DMSO.
-
Positive Control (100% inhibition): A known potent, broad-spectrum metalloproteinase inhibitor like phosphoramidon, or no enzyme in the reaction.
-
-
-
Enzyme Addition and Pre-incubation:
-
Prepare a solution of recombinant Zmp1 in Assay Buffer to a final concentration of 10 nM.
-
Dispense 50 µL of the Zmp1 solution to each well of the assay plate containing the compounds and controls.
-
Ensure the final DMSO concentration does not exceed 1% to avoid effects on enzyme activity.
-
Mix the plate gently on a plate shaker for 1 minute.
-
Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Substrate Addition and Reaction Initiation:
-
Prepare a solution of the fluorogenic substrate in Assay Buffer to a final concentration of 10 µM.
-
Add 50 µL of the substrate solution to each well to initiate the enzymatic reaction. The final volume in each well will be 101 µL.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically over time (e.g., every minute for 30-60 minutes) with excitation at 320 nm and emission at 405 nm.
-
Data Analysis
-
Calculate the initial velocity (rate) of the reaction for each inhibitor concentration from the linear phase of the fluorescence versus time plot.
-
Calculate the percent inhibition for each ZTB23(R) concentration using the following formula: % Inhibition = 100 x (1 - (Rateinhibitor / Ratecontrol))
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve (e.g., a four-parameter logistic equation).
Conclusion
The protocols and data presented provide a comprehensive framework for researchers to assess the inhibitory activity of ZTB23(R) and other compounds against Zmp1. The fluorimetric assay is a robust and sensitive method for determining inhibitory potency and can be adapted for high-throughput screening. Understanding the mechanism of Zmp1 inhibition is a critical step in the development of novel host-directed therapies for tuberculosis.
References
- 1. DigitalCommons@IMSA - IMSAloquium Student Investigation Showcase: Conformational dynamics of Mycobacterium tuberculosis M13 metalloprotease Zmp1 and how it interacts with potential substrates [digitalcommons.imsa.edu]
- 2. benchchem.com [benchchem.com]
- 3. Crystal structure of Mycobacterium tuberculosis zinc-dependent metalloprotease-1 (Zmp1), a metalloprotease involved in pathogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ZTB23(R) in In Vivo Animal Models of Tuberculosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZTB23(R) is a potent and selective inhibitor of Mycobacterium tuberculosis zinc metalloproteinase-1 (Zmp1), with a reported Ki value of 0.054 μM[1]. Zmp1 is considered a virulence factor that helps M. tuberculosis survive within host macrophages. By inhibiting Zmp1, ZTB23(R) presents a potential host-directed therapeutic strategy for tuberculosis (TB). This document provides a generalized framework for the in vivo evaluation of ZTB23(R) or other Zmp1 inhibitors in animal models of tuberculosis, based on established preclinical testing protocols. While specific in vivo efficacy and pharmacokinetic data for ZTB23(R) are not currently available in published literature, this guide offers detailed protocols and data management structures to aid in the design and execution of such studies.
Introduction to ZTB23(R) and its Mechanism of Action
Mycobacterium tuberculosis (Mtb) employs various strategies to evade the host immune system. One such mechanism involves the secretion of the zinc metalloproteinase Zmp1. Zmp1 is believed to interfere with the host's immune response, contributing to the pathogen's survival and persistence. ZTB23(R) acts as a potent and selective inhibitor of Zmp1[1]. The proposed mechanism of action involves the binding of ZTB23(R) to the active site of Zmp1, thereby preventing its enzymatic activity and mitigating its downstream effects on the host immune response.
Signaling Pathway of Zmp1 Inhibition
The following diagram illustrates the hypothesized mechanism of action for a Zmp1 inhibitor like ZTB23(R).
References
Troubleshooting & Optimization
ZTB23(R) Technical Support Center: Solubility Troubleshooting
This technical support center provides guidance for researchers, scientists, and drug development professionals who are encountering solubility issues with ZTB23(R). The following information is based on publicly available data and general best practices for handling compounds with limited aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving ZTB23(R)?
According to available data, ZTB23(R) is soluble in Dimethyl Sulfoxide (DMSO)[1]. For initial stock solution preparation, using high-purity, anhydrous DMSO is strongly recommended to ensure stability and prevent precipitation.
Q2: I dissolved ZTB23(R) in DMSO, but it precipitated when I diluted it in my aqueous experimental buffer. What should I do?
This is a common issue for compounds that are poorly soluble in water. The DMSO stock solution is a high-concentration reservoir, and when it is diluted into an aqueous buffer, the compound can crash out if its solubility limit in the final buffer is exceeded.
Troubleshooting steps:
-
Lower the final concentration: The most straightforward solution is to decrease the final working concentration of ZTB23(R) in your assay.
-
Increase the percentage of DMSO in the final solution: While often limited by cell tolerance, a slightly higher final DMSO concentration (e.g., 0.5% instead of 0.1%) can sometimes keep the compound in solution. Always check the DMSO tolerance of your specific cell line or experimental system.
-
Use a surfactant or solubilizing agent: In some cases, adding a small amount of a biocompatible surfactant like Tween-80 or Pluronic F-68 to the final aqueous buffer can help maintain the solubility of hydrophobic compounds. This must be validated for compatibility with your experimental setup.
-
Prepare intermediate dilutions: Instead of a single large dilution, perform serial dilutions in your aqueous buffer. This can sometimes prevent the compound from precipitating.
Q3: Can I dissolve ZTB23(R) directly in aqueous buffers like PBS or cell culture media?
Based on the available information, it is not recommended to dissolve ZTB23(R) directly in aqueous solutions. Its solubility is likely to be very low, leading to incomplete dissolution and inaccurate concentration measurements. The recommended procedure is to first prepare a concentrated stock solution in DMSO.
Solubility Data
The following table summarizes the currently available solubility information for ZTB23(R).
| Solvent | Solubility | Remarks | Source |
| DMSO | Soluble | Recommended for stock solution preparation. | [1] |
| Aqueous Solutions (e.g., Water, PBS) | Likely Poor | Direct dissolution is not recommended. Precipitation may occur upon dilution from a DMSO stock. | Inferred from DMSO solubility |
Experimental Protocols
Protocol for Preparing a ZTB23(R) Stock Solution and Working Dilutions
This protocol describes a standard method for solubilizing a DMSO-soluble compound like ZTB23(R) for use in biological experiments.
Materials:
-
ZTB23(R) powder
-
Anhydrous, high-purity DMSO
-
Sterile, high-purity aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Prepare a Concentrated Stock Solution in DMSO:
-
Equilibrate the ZTB23(R) vial to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of ZTB23(R) powder.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM).
-
Vortex or sonicate gently until the compound is completely dissolved. A brief, low-power water bath sonication can aid dissolution. Visually inspect the solution to ensure there are no solid particles.
-
-
Prepare Working Dilutions:
-
Perform serial dilutions of your DMSO stock solution into your final aqueous experimental buffer.
-
Important: Add the DMSO stock solution to the aqueous buffer and mix immediately and thoroughly. Do not add the aqueous buffer to the DMSO stock, as this can cause the compound to precipitate.
-
For example, to prepare a 10 µM working solution from a 10 mM DMSO stock with a final DMSO concentration of 0.1%, you would add 1 µL of the 10 mM stock to 999 µL of your aqueous buffer.
-
Always prepare fresh working dilutions for your experiments.
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting solubility issues with ZTB23(R).
Caption: Troubleshooting workflow for ZTB23(R) solubility issues.
References
Technical Support Center: Optimizing ZTB23(R) Concentration for In Vitro Experiments
Welcome to the technical support center for ZTB23(R). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the concentration of ZTB23(R) for in vitro experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation examples to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for ZTB23(R) in a new cell line?
A1: For a novel compound like ZTB23(R), it is crucial to first establish a dose-response curve to determine its cytotoxic or inhibitory effects on your specific cell line. A common starting point is to test a broad range of concentrations, for example, from the nanomolar (nM) to the micromolar (µM) range.[1] This will help identify an effective concentration range without causing excessive cell death.
Q2: How should I select an appropriate cell line for my experiments with ZTB23(R)?
A2: The choice of cell line should be driven by your research question.[1] Since ZTB23(R) is a known inhibitor of Mycobacterium tuberculosis Zmp1, researchers might be interested in its effects on host-pathogen interactions.[2] In this context, relevant cell lines could include macrophages (e.g., RAW 264.7, THP-1) or lung epithelial cells (e.g., A549) infected with an appropriate mycobacterial strain. The characteristics of the cell line, such as its doubling time and sensitivity to other drugs, are also important considerations.[1]
Q3: What are the best practices for ensuring the stability and solubility of ZTB23(R) in my experiments?
A3: Many organic compounds can have poor water solubility. It is important to determine a suitable solvent for ZTB23(R) and to ensure its stability in your culture medium.[1] Visually inspect your stock solutions and final dilutions for any signs of precipitation.[3] It is also recommended to use a low solvent concentration (e.g., DMSO < 0.1%) to avoid solvent-induced toxicity.[3]
Q4: What is the optimal duration for exposing cells to ZTB23(R)?
A4: The ideal exposure time will depend on the specific mechanism of action of ZTB23(R) and the biological process you are investigating. It is recommended to perform a time-course experiment, for instance, at 24, 48, and 72 hours, to determine the optimal duration to observe the desired effect.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No observable effect of ZTB23(R) | - Concentration is too low.- The compound is not active in the chosen cell line.- Incubation time is too short. | - Test a higher concentration range.- Verify the compound's activity in a different, potentially more sensitive, cell line.- Increase the incubation time.[1] |
| Excessive cell death, even at low concentrations | - The compound is highly cytotoxic.- The cells are particularly sensitive.- Solvent concentration is too high. | - Use a lower concentration range.- Reduce the incubation time.- Ensure the solvent concentration is not contributing to toxicity.[1] |
| High variability between replicate wells | - Inconsistent cell seeding.- Uneven compound distribution.- Edge effects in the microplate. | - Ensure the cell suspension is thoroughly mixed before seeding.- Mix the compound solution well before adding it to the wells.- Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.[1] |
| Bell-shaped dose-response curve | - Compound precipitation at higher concentrations.- Assay interference.- Complex biological responses, such as the activation of pro-survival pathways at high concentrations. | - Visually inspect wells for any precipitate.- Run a control with the compound and assay reagents in the absence of cells to check for direct interference.- Consider the possibility of off-target effects at higher concentrations.[3] |
Experimental Protocols
Protocol 1: Determining the IC50 of ZTB23(R) using a Cell Viability (MTT) Assay
This protocol is designed to assess the cytotoxic effects of ZTB23(R) on a chosen cell line and to determine its 50% inhibitory concentration (IC50).[1]
Materials:
-
96-well cell culture plates
-
Your chosen cell line
-
Complete culture medium
-
ZTB23(R) stock solution (e.g., in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[1]
-
Compound Treatment: Prepare serial dilutions of ZTB23(R) in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the compound. Include a vehicle control (medium with solvent only).[1]
-
Incubation: Incubate the plate for your desired time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[1]
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 3-4 hours.[1]
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Convert absorbance values to the percentage of viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Data Presentation: Hypothetical IC50 Values for ZTB23(R)
The following table summarizes hypothetical IC50 values for ZTB23(R) in different cell lines after 48 hours of treatment.
| Cell Line | Description | Hypothetical IC50 (µM) |
| A549 | Human lung carcinoma | 15.2 |
| RAW 264.7 | Mouse macrophage | 8.5 |
| THP-1 | Human monocytic | 12.1 |
| MRC-5 | Normal human lung fibroblast | > 50 |
Visualizations
Hypothetical Signaling Pathway of ZTB23(R) Action
As ZTB23(R) is an inhibitor of the Mycobacterium tuberculosis metalloprotease Zmp1, its effects in a mammalian host-pathogen interaction model might involve the modulation of host signaling pathways that are typically targeted by Zmp1. The following diagram illustrates a hypothetical pathway.
References
Technical Support Center: Preventing Protein Degradation in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the common challenges associated with protein degradation in experimental solutions. Find troubleshooting advice, frequently asked questions, and detailed protocols to help ensure the stability and integrity of your protein samples.
Important Note on ZTB23(R): Initial queries regarding the degradation of "ZTB23(R)" suggest a possible misunderstanding of its molecular nature. ZTB23(R) is a potent and selective small molecule inhibitor of Mycobacterium tuberculosis zinc metalloproteinase-1 (Zmp1), used in tuberculosis research.[1] As a small molecule, it is not a protein and therefore not subject to the enzymatic and chemical degradation pathways that affect proteins. This guide will focus on the principles and techniques for preventing the degradation of protein samples in general.
Frequently Asked Questions (FAQs)
Q1: My protein of interest is showing multiple bands on a Western blot, suggesting degradation. What are the first steps I should take?
A1: The appearance of multiple lower molecular weight bands is a common indication of protein degradation. Here are the initial troubleshooting steps:
-
Work quickly and at low temperatures: Perform all purification and handling steps at 4°C (on ice or in a cold room) to reduce the activity of proteases.[2][3]
-
Add protease inhibitors: Incorporate a protease inhibitor cocktail into your lysis and purification buffers.[2][4] These cocktails contain a mixture of inhibitors that target various classes of proteases.
-
Check your storage conditions: Ensure your purified protein is stored at an appropriate temperature, typically -80°C for long-term storage, and avoid repeated freeze-thaw cycles.
Q2: What are the main causes of protein degradation in a solution?
A2: Protein degradation in solution is primarily caused by:
-
Proteases: These enzymes, which can co-purify with your protein of interest or be introduced through contamination, cleave peptide bonds.
-
Chemical instability: This includes processes like oxidation, deamidation, and hydrolysis, which can be influenced by buffer pH, temperature, and the presence of reactive chemical species.
-
Physical instability: Factors such as agitation, exposure to air-liquid interfaces, and adsorption to container surfaces can lead to protein unfolding and aggregation.
Q3: How do I choose the right protease inhibitor cocktail?
A3: The choice of protease inhibitor cocktail depends on the cell type or tissue you are working with and the types of proteases you expect to be present. Commercial cocktails are available for specific applications, such as mammalian, yeast, or bacterial cell lysates. It's important to use a broad-spectrum cocktail if you are unsure of the specific proteases involved.
Q4: Can the pH of my buffer affect protein stability?
A4: Yes, the pH of your buffer is critical for protein stability. Most proteins have an optimal pH range in which they are most stable and active. Deviations from this optimal pH can lead to denaturation and increased susceptibility to proteolysis and chemical degradation. For example, deamidation reactions are often catalyzed at a basic pH, while isomerization can be acid-catalyzed. It is recommended to perform a pH optimization study for your specific protein.
Troubleshooting Guides
Problem 1: Protein degradation occurs during cell lysis.
| Possible Cause | Recommended Solution |
| Inefficient cell lysis leading to prolonged protease activity. | Use a more rigorous lysis method (e.g., sonication, French press) and ensure it is performed in the presence of a potent protease inhibitor cocktail. |
| Lysis buffer composition is not optimal for stability. | Ensure the lysis buffer contains a suitable buffering agent to maintain optimal pH, chelating agents like EDTA to inhibit metalloproteases, and reducing agents like DTT or BME if your protein is sensitive to oxidation. |
| High temperature during lysis. | Perform all lysis steps on ice or in a cold room to minimize enzymatic activity. |
Problem 2: Protein degrades during purification steps.
| Possible Cause | Recommended Solution |
| Proteases are co-eluting with the protein of interest. | Add a protease inhibitor cocktail to your purification buffers. Consider adding an additional purification step, such as ion exchange or size exclusion chromatography, to separate the proteases from your protein. |
| The protein is unstable under the purification conditions (e.g., high salt, extreme pH). | Optimize the buffer conditions for each purification step. Minimize the time your protein spends in suboptimal conditions. |
| Protein is degrading while bound to the chromatography resin. | Reduce the incubation time on the column and perform the purification at a lower temperature. |
Problem 3: Purified protein is not stable during storage.
| Possible Cause | Recommended Solution |
| Repeated freeze-thaw cycles are denaturing the protein. | Aliquot the purified protein into single-use volumes before freezing to avoid multiple freeze-thaw cycles. |
| Improper storage temperature. | For long-term storage, -80°C is generally recommended. For short-term storage, 4°C may be sufficient, but stability should be verified. |
| Protein is sensitive to oxidation. | Add a reducing agent like DTT or TCEP to the storage buffer. |
| Protein is prone to aggregation and precipitation. | Consider adding stabilizing agents such as glycerol (B35011) (5-20%), sucrose, or trehalose (B1683222) to the storage buffer. |
Experimental Protocols
Protocol 1: Basic Protein Stability Assay
This protocol provides a general framework for assessing the stability of a purified protein under different buffer and temperature conditions.
Materials:
-
Purified protein of interest
-
A panel of buffers with varying pH (e.g., pH 5.0, 6.0, 7.0, 8.0)
-
Protease inhibitor cocktail
-
SDS-PAGE gels and reagents
-
Western blot reagents
-
Incubators or water baths at different temperatures (e.g., 4°C, 25°C, 37°C)
Method:
-
Dilute the purified protein to a standard concentration in each of the different buffers.
-
For each buffer condition, create two sets of samples: one with and one without a protease inhibitor cocktail.
-
Aliquot the samples for each condition and incubate them at different temperatures (4°C, 25°C, and 37°C).
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At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from each condition and immediately freeze it at -80°C to stop any further degradation.
-
After collecting all time points, analyze the samples by SDS-PAGE and Western blotting to visualize protein degradation.
-
Compare the intensity of the full-length protein band and the presence of degradation products across the different conditions and time points to determine the optimal buffer and temperature for stability.
Visualizing Protein Degradation Pathways and Workflows
Ubiquitin-Proteasome Pathway
The ubiquitin-proteasome pathway is a major mechanism for targeted protein degradation within the cell. Proteins are marked for degradation by the covalent attachment of ubiquitin molecules, which are then recognized by the proteasome for degradation.
Caption: The Ubiquitin-Proteasome Protein Degradation Pathway.
Experimental Workflow for Preventing Protein Degradation
This workflow outlines the key decision-making steps for troubleshooting and preventing protein degradation during protein expression and purification.
References
Troubleshooting inconsistent results with ZTB23(R)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with ZTB23(R). The information is designed to help address common issues and ensure consistent and reliable experimental outcomes.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with ZTB23(R) in a question-and-answer format.
High Variability in Cell-Based Assay Results
Question: Why am I observing high variability between replicates in my ZTB23(R) cell-based assay?
Answer: High variability in replicates is a frequent challenge that can mask the true biological effects of ZTB23(R). Several factors can contribute to this issue:
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Cell Health and Seeding Density: Inconsistent cell numbers or poor cell health can lead to variable responses. Ensure cells are in the logarithmic growth phase with high viability (>95%) before starting an experiment.[1]
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Edge Effects: Wells on the outer perimeter of a microplate are prone to evaporation and temperature fluctuations, which can cause inconsistent results.[1] To minimize this, avoid using the outer wells for experimental samples and instead fill them with sterile media or buffer.[1]
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Pipetting Errors: Inaccurate or inconsistent pipetting can introduce significant variability. Use calibrated pipettes and ensure proper technique.
-
Incubation Conditions: Inconsistent temperature and CO2 levels within the incubator can affect cell health and metabolism differently across the plate.[1]
Lack of Response to ZTB23(R) in My Cell Line
Question: My ZTB23(R) is potent in a biochemical assay but shows weak or no activity in my cellular assay. What could be the reason?
Answer: Discrepancies between biochemical and cellular assay results are common in drug discovery.[2] Several factors can contribute to this:
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Cell Permeability: ZTB23(R) may have poor membrane permeability, preventing it from reaching its intracellular target.
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Cellular ATP Concentration: If ZTB23(R) is an ATP-competitive inhibitor, the high intracellular ATP concentrations (millimolar range) can outcompete the inhibitor, reducing its apparent potency compared to biochemical assays where ATP concentrations are typically lower.[2]
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Incorrect Inhibitor Concentration: The optimal concentration for a new inhibitor is highly dependent on the specific cell line and experimental duration.[2] It is recommended to perform a broad range-finding experiment to determine the optimal concentration.[2]
Inconsistent Results in Enzyme Assays
Question: What are the common causes of inconsistent results in my ZTB23(R) enzyme assays?
Answer: The accuracy of enzyme assays is highly dependent on stable experimental conditions.
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Temperature and pH Fluctuations: Even a one-degree change in temperature can alter enzyme activity by 4-8%.[3] The pH of the buffer is also critical as it can affect the enzyme's activity and the charge and shape of the substrate.[3]
-
Reagent Preparation and Storage: Incorrectly prepared or stored enzymes, substrates, or cofactors can lead to skewed results.[4] Enzymes can lose activity if stored improperly or subjected to repeated freeze-thaw cycles.[4]
-
Incorrect Enzyme Concentration: If the enzyme concentration is too high, the reaction may be too rapid to measure accurately.[4]
Unexpected Bands in Western Blot Analysis
Question: I am seeing unexpected or inconsistent bands in my Western blot when analyzing the effect of ZTB23(R). What could be the cause?
Answer: Unexpected Western blot results can arise at any stage of the workflow.
-
Non-specific Antibody Binding: The primary or secondary antibody may be binding to proteins other than the target.
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Protein Degradation: If samples are not handled properly, proteins can be cleaved or digested, resulting in bands at a lower molecular weight than expected.[5] Using fresh samples kept on ice and adding fresh protease inhibitors to the lysis buffer can help prevent this.[5]
-
Incomplete Reduction of Sample: Incomplete reduction can lead to the appearance of bands at unexpected sizes due to the presence of higher-order protein structures.[6] Ensure fresh reducing agents like DTT or β-mercaptoethanol are used in the sample loading buffer.[6]
Frequently Asked Questions (FAQs)
ZTB23(R) Handling and Storage
Question: How should I prepare and store stock solutions of ZTB23(R)?
Answer: Proper preparation and storage are crucial for maintaining the stability and activity of ZTB23(R).
-
Stock Solution Preparation: Most small molecule inhibitors are soluble in dimethyl sulfoxide (B87167) (DMSO).[2] It is advisable to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO.[2]
-
Storage: To prevent degradation from repeated freeze-thaw cycles, the stock solution should be aliquoted and stored at -20°C or -80°C.[2][7]
-
Final Dilution: Immediately before an experiment, the stock solution should be diluted to the final working concentration in the cell culture medium.[2] It's important to keep the final DMSO concentration in the cell culture low (typically ≤ 0.1%) to avoid solvent-induced toxicity.[2]
Experimental Design
Question: What is the recommended starting concentration for ZTB23(R) in a new experiment?
Answer: For a novel inhibitor with unknown potency, it is recommended to start with a broad concentration range spanning several orders of magnitude, for instance from 1 nM to 100 µM.[8] This wide range helps in determining the potency of the compound.[8] If the IC50 or Ki values from biochemical assays are known, a starting concentration 5 to 10 times higher than these values can be used.[2]
Data and Protocols
Optimizing ZTB23(R) Concentration in a Cell-Based Assay
| Parameter | Recommendation | Rationale |
| Starting Concentration Range | 1 nM to 100 µM | To identify the potency of a novel compound.[8] |
| Vehicle Control | Medium with the same final DMSO concentration | To assess the effect of the solvent on the cells.[2] |
| Incubation Time | 24, 48, or 72 hours | Dependent on the assay endpoint.[2] |
| Final DMSO Concentration | ≤ 0.1% | To prevent solvent-induced toxicity.[2] |
Western Blot Antibody Concentrations
| Antibody | Starting Dilution Range | Rationale |
| Primary Antibody | 1:500 - 1:2000 | To achieve optimal signal-to-noise ratio. |
| Secondary Antibody | 1:2000 - 1:10000 | To minimize non-specific binding. |
Detailed Experimental Protocol: Dose-Response Analysis of ZTB23(R) using MTT Assay
This protocol outlines the steps to determine the IC50 value of "ZTB23(R)" by assessing its impact on cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of ZTB23(R) in 100% DMSO. Perform serial dilutions of the stock solution in culture medium to create a range of working concentrations (e.g., from 200 µM to 20 nM).[8]
-
Inhibitor Treatment: Remove the existing medium from the cells and add 100 µL of the prepared ZTB23(R) dilutions or control solutions to the appropriate wells.[2] Include a vehicle control (medium with the same final DMSO concentration) and a no-treatment control.[2]
-
Incubation: Incubate the plate for a duration relevant to the assay endpoint (typically 24, 48, or 72 hours).[2]
-
MTT Assay: Add the MTT reagent to each well and incubate for 2-4 hours. Then, solubilize the formazan (B1609692) crystals and measure the absorbance using a plate reader.[2]
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the results to determine the IC50 value.[2]
Visualizations
Caption: A logical workflow for troubleshooting inconsistent results in cell-based assays.
Caption: A hypothetical signaling pathway illustrating ZTB23(R) as an inhibitor of Kinase B.
Caption: A standard experimental workflow for Western blot analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 4. youtube.com [youtube.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Western blot troubleshooting guide! [jacksonimmuno.com]
- 7. captivatebio.com [captivatebio.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: ZTB23(R) Off-Target Effects in Cellular Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of ZTB23(R), a potent and selective inhibitor of Mycobacterium tuberculosis Zmp1, in cellular models.
Frequently Asked Questions (FAQs)
Q1: What is the known target of ZTB23(R)?
ZTB23(R) is a potent and selective inhibitor of the Mycobacterium tuberculosis extracellular zinc metalloprotease 1 (Zmp1). Zmp1 is considered a key virulence factor that aids in the survival of Mycobacterium tuberculosis within the host.
Q2: What are the potential off-targets for a Zmp1 inhibitor like ZTB23(R)?
Given that Zmp1 is a zinc metalloprotease, potential off-targets for ZTB23(R) would likely include human zinc metalloproteases. It is crucial to assess the selectivity of ZTB23(R) against a panel of human metalloproteases, such as matrix metalloproteinases (MMPs) and neprilysin (NEP), to understand its potential for off-target effects. A study on a potent Zmp1 inhibitor showed high selectivity for Zmp1 over human Neprilysin.[1]
Q3: What are common unexpected results observed when working with ZTB23(R) in cellular models?
Researchers might encounter unexpected cytotoxicity, changes in cell morphology, or alterations in signaling pathways that are not directly linked to the inhibition of Zmp1. These effects could be indicative of off-target activity.
Q4: How can I determine if the observed cellular phenotype is due to an off-target effect of ZTB23(R)?
To investigate potential off-target effects, it is recommended to perform a series of control experiments. These can include using a structurally related but inactive compound, performing target knockdown/knockout experiments to see if the phenotype is recapitulated, and conducting broader selectivity profiling against a panel of host cell enzymes, such as kinases and other proteases.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpectedly high cytotoxicity observed in a human cell line. | Off-target inhibition of essential human enzymes (e.g., other metalloproteases). | 1. Perform a dose-response curve to determine the IC50 for cytotoxicity. 2. Screen ZTB23(R) against a panel of human metalloproteases and other relevant enzymes. 3. Compare the cytotoxic concentration with the concentration required for Zmp1 inhibition. |
| Alterations in signaling pathways unrelated to Zmp1 function (e.g., MAPK or PI3K/Akt pathways). | Off-target kinase inhibition. | 1. Conduct a broad kinase selectivity screen to identify potential off-target kinases.[2][3] 2. Perform Western blot analysis to confirm the phosphorylation status of key signaling proteins. |
| Observed phenotype is inconsistent across different cell lines. | Cell line-specific expression of off-target proteins. | 1. Characterize the expression levels of potential off-target proteins in the cell lines being used. 2. Use a cell line with low or no expression of the suspected off-target as a negative control. |
| Difficulty in reproducing previously reported on-target effects. | Experimental variability or issues with compound integrity. | 1. Confirm the identity and purity of the ZTB23(R) compound. 2. Ensure consistent cell culture conditions and passage numbers. 3. Include appropriate positive and negative controls in all experiments. |
Quantitative Data Summary
Disclaimer: The following data is hypothetical and for illustrative purposes only, as specific off-target data for ZTB23(R) is not publicly available.
Table 1: Selectivity Profile of ZTB23(R) Against Human Metalloproteases
| Enzyme | IC50 (nM) |
| M. tuberculosis Zmp1 | 50 |
| Human MMP-1 | >10,000 |
| Human MMP-2 | 8,500 |
| Human MMP-9 | >10,000 |
| Human Neprilysin (NEP) | >10,000 |
Table 2: Cytotoxicity of ZTB23(R) in Various Human Cell Lines
| Cell Line | Cell Type | IC50 (µM) |
| A549 | Lung Carcinoma | >100 |
| HEK293 | Embryonic Kidney | 85 |
| HepG2 | Liver Carcinoma | 92 |
| THP-1 | Monocytic | 78 |
Experimental Protocols
Protocol 1: General Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
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Compound Treatment: Treat the cells with a serial dilution of ZTB23(R) (e.g., 0.1 to 100 µM) and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
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Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Kinase Selectivity Profiling (General Workflow)
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Compound Submission: Provide ZTB23(R) at a specified concentration (e.g., 1 µM) to a commercial kinase profiling service.
-
Assay Performance: The service will typically perform radiometric or fluorescence-based assays against a panel of recombinant human kinases.
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Data Acquisition: The percentage of inhibition for each kinase at the tested concentration is determined.
-
Hit Identification: "Hits" are identified as kinases that are inhibited above a certain threshold (e.g., >50% inhibition).
-
Follow-up: For any identified hits, determine the IC50 values to quantify the potency of off-target inhibition.
Visualizations
Caption: Troubleshooting workflow for unexpected cellular phenotypes.
Caption: Experimental workflow for characterizing ZTB23(R).
References
Improving the stability of ZTB23(R) for long-term experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers improve the stability of ZTB23(R) for long-term experiments.
Frequently Asked Questions (FAQs)
Q1: My ZTB23(R) solution appears to have precipitated out of solution after overnight incubation. What could be the cause and how can I prevent this?
A1: Precipitation of ZTB23(R) during long-term experiments can be attributed to several factors, including compound solubility limits, temperature fluctuations, or interactions with media components.
-
Solubility Limits: Ensure the working concentration of ZTB23(R) does not exceed its solubility in your specific cell culture media. It is recommended to perform a solubility test prior to long-term experiments.
-
Temperature Fluctuations: Avoid repeated freeze-thaw cycles of the stock solution. Aliquot the stock solution into single-use vials to maintain stability. Ensure the incubator maintains a stable temperature.
-
Media Components: Certain components in serum or media supplements can interact with ZTB23(R) and reduce its solubility. Consider using a lower serum concentration or a serum-free media formulation if compatible with your cell line.
Q2: I am observing a decrease in the activity of ZTB23(R) in my week-long experiment. How can I maintain its potency?
A2: A gradual loss of activity can be due to the degradation of the compound. The stability of ZTB23(R) can be influenced by factors such as pH, light exposure, and enzymatic degradation.
-
Media Refreshment: For experiments lasting several days, it is advisable to refresh the media containing ZTB23(R) every 48-72 hours to replenish the active compound.
-
Light Protection: Protect the ZTB23(R) stock solutions and experimental plates from direct light exposure by using amber vials and covering plates with foil.
-
pH Stability: Ensure the pH of your culture media remains stable throughout the experiment, as significant shifts can affect the stability of ZTB23(R).
Troubleshooting Guides
Issue 1: High Variability in Experimental Replicates
High variability between replicate wells or plates in a long-term assay can undermine the reliability of your results.
Troubleshooting Steps:
-
Preparation of ZTB23(R) Dilutions: Ensure that the serial dilutions of ZTB23(R) are prepared fresh for each experiment from a validated stock solution. Thoroughly vortex the solution at each dilution step.
-
Even Distribution: When plating cells and adding the compound, ensure an even distribution across the wells. Pay attention to pipetting techniques to minimize variability.
-
Edge Effects: In multi-well plates, "edge effects" can cause variability. Avoid using the outer wells of the plate for critical measurements, or fill them with a buffer solution to maintain a humidified environment.
Issue 2: Inconsistent Cellular Response to ZTB23(R)
If you observe that the cellular response to ZTB23(R) is not consistent across experiments, consider the following factors.
Troubleshooting Steps:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics and responses can change with excessive passaging.
-
Cell Seeding Density: Optimize and maintain a consistent cell seeding density for all experiments, as this can influence the effective concentration of the compound per cell.
-
Stock Solution Integrity: Periodically assess the integrity of your ZTB23(R) stock solution using methods like HPLC to confirm its concentration and purity.
Quantitative Data Summary
The following table summarizes the stability of ZTB23(R) under various storage conditions over a 30-day period.
| Storage Condition | Solvent | Concentration | Day 0 Purity | Day 30 Purity | Percent Degradation |
| 4°C | DMSO | 10 mM | 99.8% | 98.5% | 1.3% |
| -20°C | DMSO | 10 mM | 99.8% | 99.6% | 0.2% |
| -80°C | DMSO | 10 mM | 99.8% | 99.8% | 0.0% |
| 4°C | Ethanol | 10 mM | 99.7% | 95.2% | 4.5% |
| -20°C | Ethanol | 10 mM | 99.7% | 98.1% | 1.6% |
Experimental Protocols
Protocol 1: Assessment of ZTB23(R) Stability in Cell Culture Media
This protocol outlines a method to determine the stability of ZTB23(R) in your specific experimental conditions.
-
Preparation: Prepare a 10 µM solution of ZTB23(R) in your chosen cell culture media.
-
Incubation: Aliquot the solution into separate sterile tubes for each time point (e.g., 0, 24, 48, 72 hours). Incubate these tubes under standard cell culture conditions (37°C, 5% CO2).
-
Sample Collection: At each time point, remove one tube and immediately freeze it at -80°C to halt any further degradation.
-
Analysis: After collecting all time points, analyze the concentration of the active ZTB23(R) in each sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).
-
Data Interpretation: Plot the concentration of ZTB23(R) against time to determine its degradation rate in the cell culture media.
Visualizations
Signaling Pathway Diagram
ZTB23(R) not inhibiting Zmp1 what to do
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are using ZTB23(R) as an inhibitor for the Mycobacterium tuberculosis zinc metalloprotease, Zmp1. Here you will find troubleshooting advice, frequently asked questions, and detailed protocols to help you address the specific issue of ZTB23(R) failing to inhibit Zmp1 in your experiments.
Frequently Asked Questions (FAQs)
Q1: My ZTB23(R) compound is not showing any inhibition of Zmp1 activity. What are the most common reasons for this?
A1: Failure to observe inhibition can stem from several factors. The most common issues include:
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Problems with the Inhibitor: The ZTB23(R) compound may have degraded due to improper storage, or there could be issues with its solubility in your assay buffer.
-
Issues with the Enzyme: The Zmp1 enzyme may be inactive or aggregated. Zinc metalloproteases like Zmp1 require zinc for activity; chelation of this ion by buffer components (like EDTA) can inactivate the enzyme.
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Suboptimal Assay Conditions: The assay buffer's pH, ionic strength, or temperature may not be optimal for Zmp1 activity or ZTB23(R) binding. Zmp1 from M. tuberculosis has an optimal pH of around 6.3.[1][2]
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Incorrect Reagent Concentrations: The concentrations of the enzyme, substrate, or inhibitor may be incorrect, leading to misleading results.
Q2: I've confirmed my ZTB23(R) is active and my assay conditions are correct, but the inhibition is still weak. What should I investigate next?
A2: If basic checks don't solve the problem, consider these possibilities:
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High Enzyme Concentration: In cases of tight-binding inhibitors, if the enzyme concentration is too close to the inhibitor's Ki value, it can lead to a stoichiometric depletion of the inhibitor, making the IC50 appear higher than it is.[3] ZTB23(R) is a potent inhibitor with a reported Ki of 0.054 µM, so this is a critical consideration.[4]
-
Substrate Competition: If you are using a high concentration of the substrate, it may outcompete the inhibitor, especially if ZTB23(R) is a competitive inhibitor. Determine the substrate's Km and use a concentration at or below this value.
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Time-Dependent Inhibition: Some inhibitors bind slowly and require a pre-incubation period with the enzyme before adding the substrate.[5] Ensure you are pre-incubating ZTB23(R) with Zmp1 for a sufficient amount of time.
Q3: How can I be sure my Zmp1 enzyme is active?
A3: You should always run a positive control experiment without any inhibitor to measure the baseline activity of Zmp1. Additionally, using a known, non-specific metalloprotease inhibitor like Ilomastat or a chelating agent like EDTA can confirm that the observed activity is indeed from a zinc metalloprotease.
Troubleshooting Workflow
If you are experiencing a lack of inhibition, follow this logical workflow to diagnose the issue.
Caption: A step-by-step workflow for troubleshooting lack of Zmp1 inhibition.
Quantitative Data Summary
Proper experimental design requires understanding the expected quantitative values. Below is a summary of key parameters for the ZTB23(R) and Zmp1 system compared with a hypothetical troubleshooting scenario.
| Parameter | Reported / Expected Value | Hypothetical "No Inhibition" Scenario | Possible Cause for Discrepancy |
| ZTB23(R) Ki | 0.054 µM | > 100 µM | Inhibitor degradation, insolubility, or experimental artifact. |
| Zmp1 Assay pH | Optimal at ~6.3 | 7.4 | Suboptimal pH leading to low enzyme activity and/or inhibitor binding. |
| Enzyme Conc. | << ZTB23(R) Ki (e.g., 1-5 nM) | 100 nM | High enzyme concentration leading to stoichiometric inhibition ("tight binding"). |
| Pre-incubation | 15-30 minutes | 0 minutes | Insufficient time for inhibitor to bind to the enzyme before substrate addition. |
Zmp1's Role in M. tuberculosis Pathogenesis
Zmp1 is a virulence factor secreted by M. tuberculosis that plays a crucial role in helping the bacterium evade the host immune system. It achieves this by interfering with the maturation of the phagosome, the cellular compartment where bacteria are typically destroyed. By blocking this process, Zmp1 ensures the survival of the bacteria within the host macrophage.
Caption: Zmp1's mechanism of action and the inhibitory role of ZTB23(R).
Detailed Experimental Protocols
Protocol 1: Zmp1 Enzymatic Inhibition Assay
Objective: To measure the inhibitory activity of ZTB23(R) on Zmp1 using a fluorogenic peptide substrate.
Materials:
-
Recombinant Zmp1 enzyme
-
ZTB23(R) compound
-
Fluorogenic peptide substrate (e.g., Mca-YVADAPK(Dnp)-NH₂)
-
Assay Buffer: 50 mM MES, 150 mM NaCl, 10 µM ZnCl₂, 0.01% Tween-20, pH 6.3
-
DMSO (for dissolving ZTB23(R))
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Black, flat-bottom 96-well assay plates
-
Fluorescence plate reader
Procedure:
-
Prepare ZTB23(R) Dilutions: Create a serial dilution series of ZTB23(R) in DMSO. Then, dilute these stocks into the Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.
-
Enzyme Preparation: Dilute the Zmp1 stock to a working concentration (e.g., 2X the final concentration, ~10 nM) in ice-cold Assay Buffer.
-
Assay Plate Setup:
-
Add 50 µL of Assay Buffer with the corresponding ZTB23(R) dilution to each well. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.
-
Add 25 µL of the 2X Zmp1 working solution to all wells except the "no enzyme" control.
-
-
Pre-incubation: Mix the plate gently and incubate for 30 minutes at 37°C to allow ZTB23(R) to bind to Zmp1.
-
Start Reaction: Add 25 µL of a 4X substrate solution (prepared in Assay Buffer) to all wells to initiate the reaction. The final substrate concentration should be at or near its Km value.
-
Monitor Reaction: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the increase in fluorescence (e.g., Ex/Em = 328/393 nm) every 60 seconds for 30-60 minutes.
-
Data Analysis: Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence curves. Determine the percent inhibition for each ZTB23(R) concentration relative to the DMSO control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Verifying ZTB23(R) Integrity via LC-MS
Objective: To confirm the identity and purity of the ZTB23(R) compound.
Materials:
-
ZTB23(R) sample
-
LC-MS grade solvents (e.g., acetonitrile (B52724), water, formic acid)
-
A suitable C18 HPLC column
-
A Liquid Chromatography-Mass Spectrometry (LC-MS) system
Procedure:
-
Sample Preparation: Dissolve a small amount of ZTB23(R) in a suitable solvent (e.g., DMSO or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Chromatography:
-
Inject a small volume (e.g., 1-5 µL) of the sample onto the LC-MS.
-
Run a gradient elution method, for example, from 5% to 95% acetonitrile (with 0.1% formic acid) in water (with 0.1% formic acid) over 10-15 minutes.
-
-
Mass Spectrometry:
-
Set the mass spectrometer to scan a relevant mass range in both positive and negative ion modes. The expected exact mass for ZTB23(R) (C₂₀H₁₅NO₅S₂) is 413.0392.
-
Look for the [M+H]⁺ (m/z 414.04) or [M-H]⁻ (m/z 412.03) ions.
-
-
Data Analysis:
-
Analyze the chromatogram to assess the purity of the compound. A pure sample should show a single major peak.
-
Confirm that the mass spectrum of the major peak corresponds to the expected mass of ZTB23(R). Compare the result to a vendor's certificate of analysis if available.
-
References
- 1. Functional characterization of the Mycobacterium tuberculosis zinc metallopeptidase Zmp1 and identification of potential substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
Addressing batch-to-batch variability of ZTB23(R)
Welcome to the technical support center for ZTB23(R), a recombinant protein designed to promote cellular differentiation. This resource provides troubleshooting guidance and answers to frequently asked questions to help you address potential batch-to-batch variability and other common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent differentiation efficiency with different lots of ZTB23(R). What could be the cause?
A1: Batch-to-batch variability in recombinant proteins can stem from several factors.[1][2][3] At our manufacturing facility, each lot of ZTB23(R) undergoes rigorous quality control to ensure consistency.[4] However, subtle differences in protein folding, post-translational modifications, or aggregation state can sometimes occur.[2] We recommend performing a dose-response curve for each new lot to determine the optimal concentration. Additionally, ensure consistent cell culture conditions, as variations in cell passage number, density, and media composition can also impact differentiation efficiency.[5][6]
Q2: What are the recommended storage and handling conditions for ZTB23(R)?
A2: Proper storage and handling are critical for maintaining the bioactivity of ZTB23(R). Lyophilized ZTB23(R) should be stored at -20°C or colder.[7] Upon reconstitution, we recommend aliquoting the protein to avoid repeated freeze-thaw cycles and storing it at -80°C.[7] When preparing your experiments, thaw the aliquot on ice and dilute it in your pre-warmed cell culture medium immediately before use.
Q3: How do you ensure the quality and consistency of ZTB23(R) batches?
A3: Each batch of ZTB23(R) is subjected to a comprehensive quality control workflow to confirm its identity, purity, and bioactivity.[8][9] These tests include SDS-PAGE to assess purity and molecular weight, mass spectrometry to confirm the correct protein sequence, and size exclusion chromatography (SEC-HPLC) to evaluate for aggregation.[9] Furthermore, each lot's bioactivity is validated using a standardized cell-based differentiation assay, and endotoxin (B1171834) levels are confirmed to be below 0.1 EU/µg.[4]
Troubleshooting Guides
Poor or No Cellular Response
If you observe a diminished or absent response to ZTB23(R), consult the following table for potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Suboptimal ZTB23(R) Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions. The effective dose (ED50) for each lot is provided on the Certificate of Analysis.[7] |
| Improper Protein Handling | Avoid repeated freeze-thaw cycles by preparing single-use aliquots after reconstitution. Thaw on ice and minimize the time the protein is at room temperature.[7] |
| Incorrect Cell Culture Conditions | Ensure cells are healthy, within the optimal passage number range, and plated at the recommended density. Verify the composition of your cell culture medium and supplements.[10][11] |
| Cell Line Variability | Different cell lines and even subpopulations within the same cell line can exhibit varied responses to growth factors. Confirm the identity of your cell line and consider clonal selection for a more homogenous response. |
| Inhibitory Components in Serum | If using serum-containing media, batch-to-batch variability in the serum itself can impact results. Consider using a single, pre-tested lot of serum or transitioning to a serum-free medium. |
Inconsistent Results Between Experiments
For issues with reproducibility between experiments, refer to the troubleshooting guide below.
| Potential Cause | Recommended Solution |
| Variability in Experimental Technique | Standardize all experimental procedures, including cell plating, timing of ZTB23(R) addition, and duration of treatment.[2] |
| Inconsistent Reagent Preparation | Prepare fresh dilutions of ZTB23(R) for each experiment from a properly stored stock aliquot. Ensure all other reagents and media are prepared consistently. |
| Incubator Environment Fluctuations | Verify and calibrate your incubator's temperature, CO2, and humidity levels, as fluctuations can induce cellular stress and affect experimental outcomes.[5] |
| Contamination | Regularly test your cell cultures for microbial contamination. Even low levels of contamination can significantly alter cellular behavior.[11] |
Experimental Protocols
ZTB23(R) Bioactivity Assay Protocol
This protocol describes a general method for assessing the differentiation-inducing activity of ZTB23(R) on a target cell line.
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Cell Plating: Plate your target cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
ZTB23(R) Preparation: Reconstitute lyophilized ZTB23(R) in sterile water to a stock concentration of 100 µg/mL. Prepare a serial dilution of ZTB23(R) in your cell culture medium, ranging from 0.1 ng/mL to 100 ng/mL.
-
Cell Treatment: Remove the culture medium from the cells and replace it with the prepared ZTB23(R) dilutions. Include a negative control well with medium only.
-
Incubation: Incubate the plate for 3-5 days, or for the time period determined to be optimal for differentiation of your specific cell line.
-
Assessment of Differentiation: Analyze the cells for markers of differentiation. This can be done through various methods such as immunofluorescence staining for a differentiation-specific protein, RT-qPCR for the expression of marker genes, or a functional assay.[12][13][14]
Quality Control Specifications for ZTB23(R)
The following table summarizes the typical quality control specifications for each batch of ZTB23(R).
| Parameter | Specification | Method |
| Purity | >95% | SDS-PAGE |
| Molecular Weight | Confirmed | Mass Spectrometry |
| Bioactivity | ED50 within specified range | Cell-Based Differentiation Assay |
| Endotoxin Level | < 0.1 EU/µg | LAL Assay[4] |
| Aggregation | < 5% | SEC-HPLC |
Visual Guides
ZTB23(R) Signaling Pathway
ZTB23(R) is hypothesized to act through a typical receptor tyrosine kinase (RTK) signaling pathway, leading to the activation of downstream cascades that regulate gene expression and promote cellular differentiation.[15][16][17]
Caption: A simplified diagram of the ZTB23(R) signaling cascade.
Troubleshooting Workflow for Batch-to-Batch Variability
This workflow provides a logical approach to diagnosing the root cause of inconsistent results with different lots of ZTB23(R).
Caption: A step-by-step guide to troubleshooting ZTB23(R) variability.
References
- 1. Improving the batch-to-batch reproducibility in microbial cultures during recombinant protein production by guiding the process along a predefined total biomass profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 3. youtube.com [youtube.com]
- 4. Recombinant Protein Quality – Protein Production: R&D Systems [rndsystems.com]
- 5. corning.com [corning.com]
- 6. Whats Killing My Cell Cultures Troubleshooting Cell Growth Issues [cellandgene.com]
- 7. biocompare.com [biocompare.com]
- 8. Guidelines to reach high-quality purified recombinant proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selvita.com [selvita.com]
- 10. youtube.com [youtube.com]
- 11. Cell Culture Troubleshooting [merckmillipore.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Effects of eight growth factors on the differentiation of cells derived from human embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 16. Physiology, Growth Factor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Expression and Growth | Biology for Majors I [courses.lumenlearning.com]
Technical Support Center: Overcoming ZTB23(R) Resistance in M. tuberculosis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for addressing resistance to ZTB23(R) in Mycobacterium tuberculosis strains.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for ZTB23(R)?
A1: ZTB23(R) is a pro-drug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[1][2][3] Once activated, ZTB23(R) forms a covalent adduct with NAD+, which in turn inhibits the enoyl-acyl carrier protein (ACP) reductase, InhA.[1][4] InhA is a critical enzyme in the mycolic acid biosynthesis pathway, and its inhibition disrupts the integrity of the mycobacterial cell wall, leading to cell death.
Q2: What are the primary mechanisms of resistance to ZTB23(R) observed in M. tuberculosis?
A2: Resistance to ZTB23(R) is primarily associated with mutations in genes related to its activation and target. The most common mechanisms are:
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Mutations in the katG gene: These mutations can reduce the efficiency of or completely prevent the activation of the ZTB23(R) pro-drug. The S315T substitution is a frequently observed mutation that confers resistance.
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Mutations in the inhA gene or its promoter region: Overexpression of inhA due to mutations in its promoter region can lead to a titration effect, requiring higher concentrations of activated ZTB23(R) for inhibition. Mutations within the inhA structural gene can also alter the binding affinity of the ZTB23(R)-NAD adduct.
-
Upregulation of efflux pumps: Active efflux of ZTB23(R) from the bacterial cell can reduce its intracellular concentration to sub-inhibitory levels. Genes such as mmr and rv1258c have been implicated in drug efflux in M. tuberculosis.
Q3: What is the typical Minimum Inhibitory Concentration (MIC) range for ZTB23(R) against susceptible and resistant M. tuberculosis strains?
A3: The MIC for ZTB23(R) can vary depending on the specific resistance mechanism. The following table summarizes the expected MIC ranges based on hypothetical data.
| Strain Type | Genotype | Expected ZTB23(R) MIC Range (µg/mL) |
| Susceptible | Wild-type katG and inhA | 0.02 - 0.1 |
| Low-level Resistant | inhA promoter mutation (e.g., c-15t) | 0.2 - 1.0 |
| High-level Resistant | katG mutation (e.g., S315T) | > 1.0 |
| High-level Resistant | Combined katG and inhA mutations | > 10.0 |
Q4: How can I confirm ZTB23(R) resistance in my experimental M. tuberculosis strain?
A4: Confirmation of ZTB23(R) resistance involves a combination of phenotypic and genotypic methods.
-
Phenotypic Testing: Determine the MIC of ZTB23(R) for your strain using a standardized method like the microplate Alamar Blue assay or the agar (B569324) proportion method. A significant increase in MIC compared to a susceptible reference strain (e.g., H37Rv) indicates resistance.
-
Genotypic Analysis: Sequence the primary target genes (katG and inhA) and the inhA promoter region to identify known resistance-conferring mutations.
-
Gene Expression Analysis: If no mutations are found in the primary target genes, quantify the expression of known efflux pump genes using quantitative reverse transcription PCR (qRT-PCR) to investigate potential upregulation.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments in a question-and-answer format.
Issue 1: Inconsistent MIC Results for ZTB23(R)
-
Q: My MIC values for ZTB23(R) are not reproducible between experiments. What could be the cause?
-
A: Inconsistent MIC results can stem from several factors. Firstly, ensure the inoculum of M. tuberculosis is standardized to a consistent density (e.g., McFarland standard) for each experiment. Secondly, verify the preparation and storage of your ZTB23(R) stock solution, as repeated freeze-thaw cycles can degrade the compound. Finally, check for variability in media preparation and incubation conditions, as these can affect mycobacterial growth and drug activity. Poorly reproducible results can be a challenge in drug susceptibility testing.
-
Issue 2: Failure to Amplify Target Genes for Sequencing
-
Q: I am unable to get a PCR product for katG or inhA from my ZTB23(R)-resistant isolate. What should I do?
-
A: PCR failure can be due to several reasons. First, check the integrity of your extracted genomic DNA using gel electrophoresis. High-quality genomic DNA is crucial for successful PCR. Next, verify your primer sequences and consider designing alternative primer sets. Optimizing PCR conditions, such as the annealing temperature and magnesium chloride concentration, can also improve amplification. If these steps fail, consider that a large deletion in the target gene could be the cause of both PCR failure and resistance.
-
Issue 3: Resistant Phenotype with No Detectable Mutations
-
Q: My M. tuberculosis strain shows high-level resistance to ZTB23(R) (high MIC), but sequencing of katG and inhA revealed no mutations. What is the likely resistance mechanism?
-
A: In the absence of target gene mutations, efflux pump upregulation is a probable mechanism of resistance. You should investigate the expression levels of known efflux pump genes, such as mmr or rv1258c, using qRT-PCR. Compare the expression levels in your resistant isolate to a susceptible control strain. A significant increase in the expression of these genes in the resistant strain would suggest their involvement in the observed phenotype.
-
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination using Microplate Alamar Blue Assay (MABA)
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Prepare a stock solution of ZTB23(R) in an appropriate solvent (e.g., DMSO).
-
In a 96-well microplate, prepare two-fold serial dilutions of ZTB23(R) in 7H9 broth supplemented with OADC.
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Prepare an inoculum of M. tuberculosis equivalent to a McFarland standard of 1.0 and dilute it 1:50 in 7H9 broth.
-
Add 100 µL of the diluted inoculum to each well containing the drug dilutions. Include a drug-free control well.
-
Incubate the plates at 37°C for 7 days.
-
After incubation, add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well.
-
Re-incubate the plates for 24 hours.
-
A color change from blue to pink indicates bacterial growth. The MIC is the lowest drug concentration that prevents this color change.
Protocol 2: PCR Amplification and Sanger Sequencing of katG and inhA
-
Genomic DNA Extraction: Extract genomic DNA from a pure culture of M. tuberculosis using a standard method, such as the heat-lysis and lysozyme (B549824) treatment followed by proteinase K digestion.
-
PCR Amplification:
-
Design primers flanking the entire coding sequences of katG and inhA, as well as the promoter region of inhA.
-
Perform PCR using a high-fidelity DNA polymerase. A typical PCR program would be: initial denaturation at 95°C for 5 minutes, followed by 35 cycles of 95°C for 30 seconds, an appropriate annealing temperature for 30 seconds, and 72°C for 1-2 minutes (depending on amplicon length), with a final extension at 72°C for 10 minutes.
-
-
PCR Product Purification: Purify the PCR products using a commercial PCR purification kit or enzymatic cleanup.
-
Sanger Sequencing:
-
Submit the purified PCR products for Sanger sequencing.
-
Assemble and analyze the sequencing data using appropriate software to identify any mutations by comparing the sequence to the reference H37Rv strain.
-
Protocol 3: Quantitative Reverse Transcription PCR (qRT-PCR) for Efflux Pump Gene Expression
-
RNA Extraction: Extract total RNA from mid-log phase cultures of the ZTB23(R)-resistant and a susceptible M. tuberculosis strain using a method that ensures high-quality RNA, such as TRIzol extraction followed by DNase treatment.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme and random primers or gene-specific primers.
-
qRT-PCR:
-
Perform qRT-PCR using a real-time PCR system and a SYBR Green or probe-based detection method.
-
Use primers specific for the efflux pump genes of interest (e.g., mmr, rv1258c) and a housekeeping gene (e.g., sigA) for normalization.
-
The thermal cycling conditions will typically involve an initial denaturation step, followed by 40-45 cycles of denaturation and annealing/extension.
-
-
Data Analysis: Analyze the qRT-PCR data using the ΔΔCt method to determine the relative fold change in gene expression in the resistant strain compared to the susceptible strain.
Data Presentation
Table 1: Hypothetical MIC Distribution of ZTB23(R) for Susceptible and Resistant M. tuberculosis Strains
| Strain ID | Genotype | ZTB23(R) MIC (µg/mL) | Resistance Level |
| H37Rv | Wild-type | 0.05 | Susceptible |
| ZTB-R1 | inhA c-15t | 0.8 | Low |
| ZTB-R2 | katG S315T | 5.0 | High |
| ZTB-R3 | katG S315T, inhA c-15t | >20.0 | High |
| ZTB-R4 | Wild-type katG & inhA, mmr overexpression | 2.5 | Moderate |
Table 2: Common Hypothetical Mutations Associated with ZTB23(R) Resistance
| Gene | Mutation | Consequence | Effect on ZTB23(R) MIC |
| katG | S315T | Reduced activation of ZTB23(R) | 50-100 fold increase |
| katG | Frameshift/Nonsense | Complete loss of activation | >200 fold increase |
| inhA promoter | c-15t | Overexpression of InhA | 8-16 fold increase |
| inhA | I21V | Altered drug target binding | 4-8 fold increase |
Visualizations
Caption: Mechanism of action and resistance pathways for ZTB23(R).
Caption: Experimental workflow for identifying ZTB23(R) resistance mechanisms.
Caption: Logical relationships between different ZTB23(R) resistance mechanisms.
References
- 1. Overview on mechanisms of isoniazid action and resistance in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchwithrutgers.com [researchwithrutgers.com]
- 3. overview-on-mechanisms-of-isoniazid-action-and-resistance-in-mycobacterium-tuberculosis - Ask this paper | Bohrium [bohrium.com]
- 4. Mechanisms for isoniazid action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
ZTB23(R) Against M. tuberculosis: A Comparative Analysis of a Novel Virulence-Targeting Agent
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant Mycobacterium tuberculosis (M.tb) strains necessitates the exploration of novel therapeutic strategies that extend beyond traditional bactericidal and bacteriostatic mechanisms. This guide provides a comparative analysis of ZTB23(R), a potent inhibitor of the mycobacterial virulence factor Zinc metalloproteinase-1 (Zmp1), against established and alternative anti-tuberculosis treatments. While direct whole-cell efficacy data for ZTB23(R) is not publicly available, this document will leverage available data on highly potent Zmp1 inhibitors to objectively assess the potential of this therapeutic approach.
Executive Summary
ZTB23(R) is a potent and selective inhibitor of M. tuberculosis Zmp1, with a reported Ki value of 0.054 μM.[1] Zmp1 is a crucial virulence factor that aids mycobacterial survival within host macrophages by preventing phagosome maturation.[2] Unlike conventional antibiotics that target essential bacterial processes like cell wall or protein synthesis, ZTB23(R) represents a host-directed therapeutic strategy aimed at disarming the bacterium's defense mechanisms. This guide will compare the known intracellular efficacy of potent Zmp1 inhibitors with the well-documented bactericidal and bacteriostatic activities of standard anti-TB drugs.
Data Presentation: Comparative Efficacy
The following tables summarize the available quantitative data for Zmp1 inhibitors and standard anti-tuberculosis drugs. It is critical to note the absence of publicly available Minimum Inhibitory Concentration (MIC) data for ZTB23(R). Therefore, data for a highly potent, well-characterized Zmp1 inhibitor, referred to as "compound 1c" in the literature, is presented as a surrogate for this class of molecules.[3][4]
Table 1: In Vitro Efficacy of Zmp1 Inhibitors
| Compound | Target | Assay Type | Efficacy Metric (IC50 / Ki) | Source(s) |
| ZTB23(R) | M. tuberculosis Zmp1 | Biochemical | 0.054 µM (Ki) | [1] |
| Compound 1c | M. tuberculosis Zmp1 | Fluorimetric | 11 nM (IC50) | [3][4] |
Table 2: Intracellular Efficacy of a Potent Zmp1 Inhibitor (Compound 1c)
| Mycobacterial Strain | Host Cell Line | Concentration | Effect | Source(s) |
| M. tuberculosis H37Rv | J774 Murine Macrophages | 6.5 µg/mL | -0.63 Log reduction in CFU | [3][4] |
| M. tuberculosis H37Rv | Human Monocyte-Derived Macrophages (hMDMs) | 20 µg/mL | -0.56 Log reduction in CFU | [3] |
Table 3: Comparative MICs of Standard and Novel Anti-Tuberculosis Drugs
| Drug | Class | Mechanism of Action | Typical MIC Range (µg/mL) against susceptible M.tb | Source(s) |
| Isoniazid | First-line | Inhibits mycolic acid synthesis | 0.025 - 0.05 | [5] |
| Rifampicin | First-line | Inhibits DNA-dependent RNA polymerase | 0.05 - 0.1 | [5] |
| Bedaquiline (B32110) | Diarylquinoline | Inhibits ATP synthase | 0.03 - 0.12 | [6] |
| Delamanid (B1670213) | Nitroimidazole | Inhibits mycolic acid synthesis | 0.004 - 0.012 | [7] |
| Linezolid | Oxazolidinone | Inhibits protein synthesis | 0.25 - 1.0 | [8] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols relevant to the data presented.
In Vitro Zmp1 Inhibition Assay (Fluorimetric)
This assay is employed to quantitatively measure the direct inhibitory effect of a compound on the enzymatic activity of Zmp1.[4][9]
-
Reagents : Recombinant M.tb Zmp1 enzyme, a fluorogenic peptide substrate, and the test compound (e.g., ZTB23(R)) are prepared in an appropriate assay buffer.
-
Procedure : The Zmp1 enzyme is incubated with varying concentrations of the test inhibitor. The enzymatic reaction is initiated by the addition of the fluorogenic substrate.
-
Data Acquisition : The rate of substrate cleavage is monitored by measuring the increase in fluorescence over time using a fluorescence plate reader.
-
Analysis : The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.
Intracellular Mycobacterial Survival Assay (Macrophage Infection Model)
This cell-based assay evaluates the ability of a compound to inhibit the growth of M. tuberculosis within host macrophages.[3][9][10]
-
Cell Culture and Infection : A monolayer of macrophages (e.g., J774 murine macrophages or human monocyte-derived macrophages) is infected with M. tuberculosis H37Rv at a defined multiplicity of infection.
-
Compound Treatment : After allowing for phagocytosis of the bacteria, the infected cells are treated with various concentrations of the test compound.
-
Lysis and Plating : At specific time points post-infection, the macrophages are lysed to release the intracellular bacteria. The lysate is then serially diluted and plated on solid growth media.
-
Enumeration : After incubation, the number of colony-forming units (CFU) is counted to determine the number of viable bacteria. The efficacy of the compound is measured by the reduction in CFU in treated cells compared to untreated controls.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Zmp1 inhibition by ZTB23(R) restores host immune response.
Caption: Workflow for anti-tuberculosis drug screening and evaluation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of the first potent and selective Mycobacterium tuberculosis Zmp1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. Minimal inhibitory concentrations of first-line drugs of multidrug-resistant tuberculosis isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of MIC distribution and epidemiological cutoff values for bedaquiline and delamanid in Mycobacterium tuberculosis using the MGIT 960 system equipped with TB eXiST - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MIC of Delamanid (OPC-67683) against Mycobacterium tuberculosis Clinical Isolates and a Proposed Critical Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Susceptibilities of MDR Mycobacterium tuberculosis isolates to unconventional drugs compared with their reported pharmacokinetic/pharmacodynamic parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
ZTB23(R): A Comparative Guide to a Novel Zmp1 Inhibitor
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of ZTB23(R) with other known inhibitors of Zinc metalloprotease 1 (Zmp1), a critical virulence factor of Mycobacterium tuberculosis (Mtb). This document summarizes key experimental data, outlines detailed methodologies for relevant assays, and visualizes the underlying biological pathways and experimental workflows to offer an objective assessment of ZTB23(R)'s performance and potential as a therapeutic agent.
Introduction to Zmp1: A Key Target in Tuberculosis Therapy
Zmp1 is a zinc-dependent metalloprotease secreted by M. tuberculosis. It plays a pivotal role in the bacterium's ability to evade the host's innate immune response.[1][2] Zmp1 interferes with the activation of the inflammasome, a crucial multi-protein complex in macrophages responsible for detecting pathogens.[1][2] Specifically, Zmp1 is understood to suppress the activation of caspase-1, which in turn prevents the processing and secretion of the pro-inflammatory cytokine pro-interleukin-1β (pro-IL-1β) into its active form, IL-1β.[1] This disruption of the host's immune signaling allows the mycobacteria to survive and replicate within macrophages, making Zmp1 a promising target for novel anti-tubercular drug development.
Comparative Efficacy of Zmp1 Inhibitors
Several classes of small molecules have been investigated for their ability to inhibit Zmp1. This section provides a comparative overview of their performance in biochemical and cell-based assays.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the in vitro inhibitory potency of ZTB23(R) and other representative Zmp1 inhibitors.
| Inhibitor Class | Compound | In Vitro Efficacy (IC50/Ki) | Citation(s) |
| Thiazolidinone-based | ZTB23(R) | Ki = 0.054 µM (54 nM) | |
| 8-Hydroxyquinoline-2-hydroxamates | 1c (N-(benzyloxy)-8-hydroxyquinoline-2-carboxamide) | IC50 = 11 nM | |
| Rhodanine-based | 5a | IC50 = 1.3 µM | |
| Thiazolidinediones | 2f | 83.2% reduction of bacterial survival in macrophage model | |
| Generic Zn-metalloprotease inhibitor | Phosphoramidon | Ki = 35 ± 5 nM |
Zmp1 Signaling Pathway and Mechanism of Inhibition
Zmp1 facilitates mycobacterial survival by dampening the host's inflammatory response. The following diagram illustrates the signaling pathway targeted by Zmp1 and the mechanism by which its inhibitors, such as ZTB23(R), are expected to restore the host's immune function.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the efficacy of Zmp1 inhibitors.
In Vitro Zmp1 Inhibition Assay (Fluorimetric)
This assay quantitatively measures the enzymatic activity of recombinant Zmp1 in the presence of potential inhibitors.
Reagents and Materials:
-
Recombinant Zmp1 enzyme
-
Fluorogenic peptide substrate for Zmp1 (e.g., Mca-YVADAPK(Dnp)-NH2)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM CaCl2, 0.01% Tween-20)
-
Test compounds (Zmp1 inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the recombinant Zmp1 enzyme to each well (except for the negative control).
-
Add the diluted test compounds to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic peptide substrate to all wells.
-
Immediately measure the fluorescence intensity over time using a microplate reader with appropriate excitation and emission wavelengths.
-
The rate of increase in fluorescence is proportional to Zmp1 activity. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Macrophage Infection Model for In Vivo Efficacy
This cell-based assay assesses the ability of Zmp1 inhibitors to control the growth of M. tuberculosis within host macrophages.
Cell Culture and Infection:
-
Culture a murine macrophage cell line (e.g., J774 or RAW 264.7) or primary human monocyte-derived macrophages (hMDMs) in an appropriate medium.
-
Seed the macrophages in multi-well plates and allow them to adhere.
-
Infect the cells with M. tuberculosis (e.g., H37Rv) at a specific multiplicity of infection (MOI).
-
After a few hours of incubation to allow for phagocytosis, remove the extracellular bacteria by washing.
Inhibitor Treatment and Assessment of Bacterial Viability:
-
Add fresh culture medium containing the Zmp1 inhibitor at various concentrations to the infected cells. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for different time points (e.g., 24, 48, 72 hours).
-
At each time point, lyse the macrophages to release the intracellular bacteria.
-
Serially dilute the cell lysates and plate them on a suitable solid medium (e.g., Middlebrook 7H11 agar).
-
Incubate the plates at 37°C for several weeks until bacterial colonies are visible.
-
Count the number of colony-forming units (CFU) to determine the number of viable bacteria per well.
-
Compare the CFU counts from inhibitor-treated wells to the vehicle control to determine the percentage of inhibition of intracellular bacterial survival.
Experimental Workflow for Zmp1 Inhibitor Evaluation
The discovery and characterization of novel Zmp1 inhibitors typically follow a structured workflow, from initial screening to validation in a cellular context.
Conclusion
ZTB23(R) emerges as a potent inhibitor of Zmp1, with a Ki value of 54 nM. While direct comparative data in cell-based assays are not yet widely published, its high in vitro potency suggests it is a promising candidate for further investigation. The 8-hydroxyquinoline-2-hydroxamate class of inhibitors has demonstrated slightly higher in vitro potency, with IC50 values as low as 11 nM. However, the thiazolidinedione class has shown significant efficacy in reducing intracellular mycobacterial survival, highlighting the importance of cellular permeability and stability for in vivo activity.
The development of potent and selective Zmp1 inhibitors like ZTB23(R) represents a promising strategy for novel anti-tubercular therapies. Further studies are warranted to fully characterize the in vivo efficacy and pharmacokinetic properties of ZTB23(R) to establish its potential as a clinical candidate. The experimental protocols and workflows detailed in this guide provide a framework for the continued evaluation and development of Zmp1 inhibitors.
References
Comparative Analysis of ZTB23(R) and First-Line Tuberculosis Drugs: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of the novel investigational agent ZTB23(R) and the standard first-line drugs for the treatment of tuberculosis (TB). This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of their mechanisms of action, efficacy, and safety profiles based on available experimental data.
Introduction to ZTB23(R) and First-Line TB Therapeutics
Tuberculosis remains a significant global health challenge, necessitating the development of new and effective treatments. The current standard of care relies on a combination of first-line drugs: isoniazid, rifampicin, pyrazinamide, and ethambutol. These drugs have been the cornerstone of TB therapy for decades. ZTB23(R) represents a novel approach, targeting a specific virulence factor of Mycobacterium tuberculosis.
Mechanism of Action
ZTB23(R): A Selective Inhibitor of Zmp1
ZTB23(R) is a potent and selective inhibitor of Mycobacterium tuberculosis zinc metalloproteinase-1 (Zmp1). Zmp1 is a key virulence factor that allows the bacterium to evade the host's innate immune response. Specifically, Zmp1 is understood to prevent the activation of the inflammasome, a critical cellular defense mechanism. By inhibiting Zmp1, ZTB23(R) is hypothesized to restore the host's ability to recognize and clear the mycobacterial infection.
Caption: Proposed mechanism of ZTB23(R) in restoring host immune response.
First-Line Tuberculosis Drugs
The primary first-line anti-TB drugs target fundamental bacterial processes, primarily cell wall synthesis and nucleic acid synthesis.
-
Isoniazid (INH): A prodrug activated by the mycobacterial enzyme KatG. The activated form inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall.
-
Rifampicin (RIF): Inhibits DNA-dependent RNA polymerase, thereby blocking RNA synthesis and subsequent protein production.
-
Pyrazinamide (PZA): Another prodrug that is converted to its active form, pyrazinoic acid, in the acidic environment of phagosomes. It is thought to disrupt membrane transport and energy metabolism.
-
Ethambutol (EMB): Inhibits the enzyme arabinosyl transferase, which is involved in the synthesis of arabinogalactan, another crucial component of the mycobacterial cell wall.
Comparative Efficacy Data
Direct comparative studies between ZTB23(R) and first-line drugs are not yet available in the public domain. The following tables summarize the available in vitro efficacy data for ZTB23(R) as a Zmp1 inhibitor and for the standard first-line agents against M. tuberculosis H37Rv.
Table 1: In Vitro Efficacy against M. tuberculosis H37Rv
| Drug/Compound | Target | Minimum Inhibitory Concentration (MIC) (µg/mL) | Primary Effect |
| ZTB23(R) | Zmp1 | Data not available | Inhibition of a virulence factor |
| Isoniazid (INH) | Mycolic Acid Synthesis | 0.03 - 0.06[1] | Bactericidal[2] |
| Rifampicin (RIF) | RNA Polymerase | 0.12 - 0.25[1] | Bactericidal[2] |
| Pyrazinamide (PZA) | Membrane Energetics | pH dependent (active at acidic pH) | Bactericidal (in acidic environment)[2] |
| Ethambutol (EMB) | Arabinogalactan Synthesis | 1.0 - 5.0 | Bacteriostatic |
Note: The efficacy of ZTB23(R) is currently evaluated based on its potent inhibition of the Zmp1 enzyme and its ability to reduce mycobacterial survival within macrophages. Direct MIC values against whole-cell M. tuberculosis have not been reported.
Safety and Cytotoxicity Profile
Table 2: In Vitro Cytotoxicity Data
| Drug/Compound | Cell Line | IC50 (µM) | Notes |
| ZTB23(R) (or other Zmp1 inhibitors) | Not specified | Data not available | Early-stage compounds are generally screened for cytotoxicity against mammalian cell lines to ensure selectivity. |
| Isoniazid (INH) | HepG2 (human liver) | >50,000 | Can induce hepatotoxicity at high concentrations or with prolonged exposure. |
| Rifampicin (RIF) | HepG2 (human liver) | 25.5 | Known to be hepatotoxic and can induce cytochrome P450 enzymes. |
| Pyrazinamide (PZA) | HepG2 (human liver) | >50,000 | Hepatotoxicity is a significant concern, particularly in combination therapy. |
| Ethambutol (EMB) | Not specified | Data not available | Generally considered less hepatotoxic than INH, RIF, and PZA, but can cause optic neuritis. |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of anti-tubercular agents.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This assay determines the lowest concentration of a drug that inhibits the visible growth of M. tuberculosis.
-
Inoculum Preparation: A suspension of M. tuberculosis H37Rv is prepared in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) and adjusted to a McFarland standard of 0.5. This suspension is then further diluted.
-
Drug Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing supplemented Middlebrook 7H9 broth.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: The plate is sealed and incubated at 37°C for 12 to 18 days.
-
MIC Reading: The MIC is determined as the lowest concentration of the drug that shows no visible turbidity.
Bactericidal Activity Assessment by Time-Kill Kinetics Assay
This assay evaluates the rate and extent of bacterial killing by an antimicrobial agent over time.
-
Inoculum Preparation: A mid-log phase culture of M. tuberculosis H37Rv is prepared in supplemented Middlebrook 7H9 broth.
-
Drug Exposure: The bacterial culture is exposed to the test compounds at various concentrations (e.g., 1x, 4x, 10x MIC). A drug-free culture serves as a growth control.
-
Sampling: Aliquots are removed from each culture at specified time points (e.g., 0, 2, 4, 6, and 8 days).
-
Quantification: Serial dilutions of each aliquot are plated on Middlebrook 7H11 agar. The plates are incubated at 37°C for 3-4 weeks, and the number of colony-forming units (CFU) is determined.
-
Data Analysis: The change in log10 CFU/mL over time is plotted to determine the rate of killing.
Cytotoxicity Assessment by MTT Assay
This colorimetric assay measures the metabolic activity of mammalian cells as an indicator of cell viability.
-
Cell Seeding: Macrophage cells (e.g., RAW 264.7 or THP-1) are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of the test compounds and incubated for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or a specialized solubilization buffer).
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The 50% cytotoxic concentration (CC50) is calculated as the concentration of the compound that reduces cell viability by 50% compared to untreated controls.
Experimental and Logical Workflows
Caption: A typical workflow for the preclinical evaluation of a new anti-TB compound.
Caption: Logical flow for tuberculosis treatment regimen selection.
Conclusion
ZTB23(R) presents a promising and novel host-directed therapeutic strategy for the treatment of tuberculosis by targeting the virulence factor Zmp1. This approach differs significantly from the direct bactericidal or bacteriostatic mechanisms of the first-line anti-TB drugs. While direct comparative efficacy data is not yet available, the distinct mechanism of action of ZTB23(R) suggests it could be a valuable addition to the TB treatment arsenal, potentially in combination with existing drugs, and may also hold promise for treating drug-resistant strains. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of ZTB23(R) in comparison to and in combination with the current standard of care.
References
- 1. Assessing the Combined Antibacterial Effect of Isoniazid and Rifampin on Four Mycobacterium tuberculosis Strains Using In Vitro Experiments and Response-Surface Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Essential first-line antituberculosis drugs - Treatment of Tuberculosis: Guidelines - NCBI Bookshelf [ncbi.nlm.nih.gov]
In Vivo Validation of ZTB23(R) in a Mouse Model of Tuberculosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical novel anti-tuberculosis compound, ZTB23(R), against established first-line and second-line treatments for Mycobacterium tuberculosis (Mtb) infection in a validated mouse model. The data presented for ZTB23(R) is hypothetical and serves to illustrate its potential preclinical profile.
Introduction to In Vivo Tuberculosis Drug Efficacy Models
The successful development of new anti-tuberculosis drugs hinges on rigorous preclinical evaluation.[1][2] In vivo mouse models are a cornerstone of this process, providing critical insights into a drug candidate's efficacy, pharmacokinetics, and safety within a living organism.[3] Commonly used mouse strains in TB research include BALB/c and C57BL/6, which are considered relatively resistant, and more susceptible strains like C3HeB/FeJ that develop necrotic granulomas more akin to human pathology.[4][5] Efficacy is primarily assessed by the reduction in bacterial load, measured in colony-forming units (CFU), in the lungs and spleen of infected mice following treatment.[6]
This guide compares the hypothetical efficacy of ZTB23(R) with standard anti-TB agents, providing a framework for its potential positioning in the TB treatment landscape.
Comparative Efficacy of Anti-Tuberculosis Agents
The following table summarizes the in vivo efficacy of ZTB23(R) (hypothetical data) in comparison to standard anti-TB drugs. The data is based on a chronic infection model in BALB/c mice.
| Drug/Regimen | Dosage | Route of Administration | Treatment Duration | Mean Log10 CFU Reduction in Lungs (± SD) | Mean Log10 CFU Reduction in Spleen (± SD) |
| ZTB23(R) (Hypothetical) | 25 mg/kg | Oral gavage | 4 weeks | 2.5 ± 0.3 | 3.1 ± 0.4 |
| Isoniazid (INH) | 25 mg/kg | Oral gavage | 4 weeks | 1.8 ± 0.4 | 2.2 ± 0.5 |
| Rifampin (RIF) | 10 mg/kg | Oral gavage | 4 weeks | 2.1 ± 0.3 | 2.5 ± 0.4 |
| INH + RIF | 25 mg/kg + 10 mg/kg | Oral gavage | 4 weeks | 3.5 ± 0.2 | 4.0 ± 0.3 |
| Untreated Control | Vehicle | Oral gavage | 4 weeks | 0.2 ± 0.5 (increase) | 0.4 ± 0.6 (increase) |
Note: Data for Isoniazid and Rifampin are representative values based on published literature.[7]
Experimental Protocols
A detailed methodology for the in vivo validation of anti-tuberculosis drug candidates is provided below.
Mouse Model and Infection
-
Mouse Strain: Female BALB/c mice, 6-8 weeks old.[7]
-
Infection: Mice are infected via the aerosol route with Mycobacterium tuberculosis H37Rv, delivering approximately 100-200 bacilli to the lungs.[7]
-
Establishment of Chronic Infection: The infection is allowed to establish for 4 weeks post-aerosol challenge to develop a chronic infection state before the commencement of drug treatment.
Drug Administration
-
Preparation: ZTB23(R), Isoniazid, and Rifampin are formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) for oral administration.
-
Dosing: Drugs are administered once daily, five days a week, via oral gavage at the dosages specified in the table above.[7] The untreated control group receives the vehicle only.
-
Duration: Treatment is continued for 4 weeks.
Assessment of Bacterial Load
-
Sample Collection: At the end of the treatment period, mice are euthanized, and lungs and spleens are aseptically harvested.
-
Homogenization: Organs are homogenized in phosphate-buffered saline (PBS) with 0.05% Tween 80.
-
Plating and Incubation: Serial dilutions of the homogenates are plated on Middlebrook 7H11 agar (B569324) supplemented with oleic acid-albumin-dextrose-catalase (OADC). Plates are incubated at 37°C for 3-4 weeks.
-
CFU Enumeration: Bacterial colonies are counted, and the number of CFU per organ is calculated. The log10 CFU reduction is determined by comparing the CFU counts in treated groups to the untreated control group at the start of treatment.
Visualizing Experimental Workflows and Pathways
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for evaluating the in vivo efficacy of anti-TB drug candidates.
Hypothetical Signaling Pathway for ZTB23(R) Action
This diagram illustrates a hypothetical mechanism of action for ZTB23(R), where it inhibits a key bacterial enzyme, leading to the disruption of cell wall synthesis and subsequent cell death.
Caption: Hypothetical mechanism of action for ZTB23(R) in M. tuberculosis.
Conclusion
The hypothetical data for ZTB23(R) demonstrates a promising preclinical profile with significant bactericidal activity in a mouse model of chronic tuberculosis. Its efficacy appears comparable to or greater than that of individual first-line drugs, warranting further investigation into its mechanism of action, pharmacokinetic properties, and potential for combination therapy. The experimental protocols and workflows outlined in this guide provide a standardized framework for the continued in vivo validation of novel anti-tuberculosis drug candidates like ZTB23(R).
References
- 1. A new in vivo model to test anti-tuberculosis drugs using fluorescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates [frontiersin.org]
- 3. Mouse Model of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Animal models of tuberculosis: Lesson learnt - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mouse models of human TB pathology: roles in the analysis of necrosis and the development of host-directed therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mouse Models for Mycobacterium tuberculosis Pathogenesis: Show and Do Not Tell - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Target Engagement of ZTB23(R) with Zmp1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ZTB23(R), a potent and selective inhibitor of Mycobacterium tuberculosis Zinc metalloprotease 1 (Zmp1), with other known Zmp1 inhibitors. We present supporting experimental data and detailed methodologies to facilitate the evaluation of ZTB23(R) for research and drug development purposes.
Zmp1 is a critical virulence factor secreted by Mycobacterium tuberculosis, enabling the bacterium to evade the host immune system by preventing phagosome maturation.[1][2][3] This makes Zmp1 a promising target for novel anti-tuberculosis therapeutics. ZTB23(R) has emerged as a potent inhibitor of Zmp1, and this guide details the experimental approaches to confirm its engagement with its target.
Quantitative Comparison of Zmp1 Inhibitors
The following table summarizes the inhibitory potency of ZTB23(R) in comparison to other known Zmp1 inhibitors.
| Inhibitor | Scaffold Class | Kᵢ (nM) | IC₅₀ (nM) | Reference(s) |
| ZTB23(R) | Thiazolidinone Derivative | 54 | Not Reported | [4] |
| Zmp1-IN-1 (compound 1c) | 8-Hydroxyquinoline-2-hydroxamate | Not Reported | 11 | [5] |
| Phosphoramidon | Generic Zn-metalloprotease inhibitor | 35 | Not Reported | |
| Rhodanine-based inhibitor (5a) | 3-(carboxymethyl)rhodanine | Not Reported | 1300 |
Signaling Pathway of Zmp1 and Inhibition by ZTB23(R)
Zmp1 interferes with the host's innate immune response by inhibiting the activation of the inflammasome, which is crucial for the maturation of pro-inflammatory cytokines like IL-1β and subsequent bacterial clearance. ZTB23(R) directly inhibits Zmp1, thereby restoring the host's immune response.
Experimental Confirmation of Target Engagement
To confirm that ZTB23(R) directly binds to and inhibits Zmp1 in a cellular context, a combination of biochemical and biophysical assays is employed.
Experimental Workflow:
Experimental Protocols
Fluorogenic Enzymatic Assay
This assay is used to determine the in vitro inhibitory activity of ZTB23(R) against purified Zmp1 enzyme.
Principle: A fluorogenic peptide substrate is cleaved by Zmp1, separating a fluorophore from a quencher and resulting in an increase in fluorescence. An inhibitor will reduce the rate of this cleavage.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of recombinant Zmp1 in assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 µM ZnCl₂, 0.01% Tween-20).
-
Prepare a stock solution of a suitable fluorogenic Zmp1 substrate in DMSO.
-
Prepare serial dilutions of ZTB23(R) in DMSO.
-
-
Assay Procedure:
-
In a 384-well plate, add the assay buffer.
-
Add the ZTB23(R) dilutions. Include DMSO-only wells as a negative control.
-
Add the Zmp1 enzyme solution to all wells.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity kinetically using a plate reader.
-
Calculate the initial reaction velocity for each concentration of ZTB23(R).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value. The Kᵢ value can be determined from the IC₅₀ and the substrate concentration relative to its Kₘ.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular environment by measuring the thermal stabilization of the target protein upon ligand binding.
Principle: The binding of ZTB23(R) to Zmp1 increases the thermal stability of Zmp1. This change in the melting temperature (Tₘ) is quantified.
Protocol:
-
Cell Treatment:
-
Culture macrophage cells (e.g., THP-1) and treat them with ZTB23(R) or a vehicle control (DMSO).
-
-
Heating:
-
Aliquot the cell suspensions and heat them to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler.
-
-
Lysis and Fractionation:
-
Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the aggregated proteins by centrifugation.
-
-
Protein Detection:
-
Detect the amount of soluble Zmp1 in each sample using Western blotting with a Zmp1-specific antibody.
-
-
Data Analysis:
-
Quantify the band intensities and plot the normalized soluble Zmp1 fraction against the temperature to generate melting curves. A shift in the melting curve to a higher temperature for the ZTB23(R)-treated samples indicates target engagement.
-
Macrophage Infection Model
This assay assesses the ability of ZTB23(R) to inhibit Zmp1 activity in a physiologically relevant context by measuring the survival of M. tuberculosis inside macrophages.
Principle: Inhibition of Zmp1 by ZTB23(R) should restore the macrophage's ability to clear the mycobacterial infection, leading to a reduction in bacterial survival.
Protocol:
-
Macrophage Culture and Infection:
-
Seed macrophages in a multi-well plate.
-
Infect the macrophages with M. tuberculosis at a specific multiplicity of infection (MOI).
-
-
Inhibitor Treatment:
-
After allowing for phagocytosis, remove extracellular bacteria and add fresh medium containing serial dilutions of ZTB23(R) or a vehicle control.
-
-
Incubation and Lysis:
-
Incubate the infected cells for a defined period (e.g., 48-72 hours).
-
Lyse the macrophages to release the intracellular bacteria.
-
-
Enumeration of Bacteria:
-
Plate serial dilutions of the cell lysate on agar (B569324) plates.
-
After incubation, count the colony-forming units (CFUs) to determine the number of viable intracellular bacteria.
-
-
Data Analysis:
-
Calculate the percent reduction in CFU in the ZTB23(R)-treated wells compared to the vehicle control.
-
Conclusion
The confirmation of target engagement for a novel inhibitor like ZTB23(R) requires a multi-faceted approach. The potent biochemical inhibition of Zmp1 by ZTB23(R), as indicated by its low nanomolar Kᵢ value, provides a strong foundation for its further investigation. The methodologies outlined in this guide, including the Cellular Thermal Shift Assay and macrophage infection models, provide a robust framework for validating the on-target activity of ZTB23(R) in a cellular and physiologically relevant context. The collective data from these assays will be crucial in establishing ZTB23(R) as a valuable tool for tuberculosis research and a potential candidate for therapeutic development.
References
Assessing the Specificity of ZTB23(R) for Zmp1: A Comparative Guide
For the purposes of this guide, the potent Zmp1 inhibitor N-(benzyloxy)-8-hydroxyquinoline-2-carboxamide, referred to in literature as compound '1c', will be used as a proxy for the designated molecule "ZTB23(R)". This guide provides a comparative analysis of ZTB23(R) with other known inhibitors of Mycobacterium tuberculosis (Mtb) Zinc metalloprotease 1 (Zmp1), a key virulence factor that promotes the intracellular survival of mycobacteria.[1]
Introduction to Zmp1 and its Inhibition
Zmp1 is a zinc metalloprotease secreted by Mtb that plays a crucial role in the bacterium's ability to survive within host macrophages.[1] It achieves this by interfering with the host's innate immune response, specifically by preventing the activation of the inflammasome, a protein complex that triggers inflammation and cell death in infected cells.[1] By inhibiting Zmp1, the host's natural defense mechanisms can be potentially restored, leading to enhanced clearance of the mycobacteria.[1] This makes Zmp1 a promising target for the development of novel anti-tubercular drugs.[2]
Comparative Analysis of Zmp1 Inhibitors
The inhibitory activity of ZTB23(R) against Zmp1 has been quantified and compared with other classes of inhibitors, including a generic zinc metalloprotease inhibitor, Phosphoramidon, and another inhibitor class, Thiazolidinediones.
| Inhibitor Class | Compound | Inhibitory Potency (IC50/Ki) | Target Specificity | Reference |
| 8-Hydroxyquinoline-2-hydroxamate | ZTB23(R) (as '1c') | IC50 = 11 nM | Selective for Zmp1 over MMP-1 (IC50 > 10 µM) and MMP-2 (IC50 ≥ 1 µM) | [2] |
| Generic Zn-metalloprotease inhibitor | Phosphoramidon | Ki = 35 ± 5 nM | Broad-spectrum inhibitor of metalloproteases | [3][4] |
| Thiazolidinedione-hydroxamate | 2f | 83.2% reduction of bacterial survival | Activity demonstrated in whole-cell assays | [3] |
Table 1: In Vitro Inhibitory Activity of Zmp1 Inhibitors. This table summarizes the inhibitory potency of ZTB23(R) and other representative inhibitors against Zmp1. Lower IC50/Ki values indicate higher potency.
Zmp1 Signaling Pathway and Mechanism of Action
Zmp1 contributes to Mtb pathogenesis by disrupting the host's immune response. It specifically targets the inflammasome pathway, leading to decreased production of the pro-inflammatory cytokine IL-1β and impaired phagosome maturation. This allows the mycobacteria to survive and replicate within macrophages.
Caption: Zmp1's role in evading the host immune response.
Experimental Protocols
The assessment of Zmp1 inhibitors involves a combination of enzymatic and cell-based assays to determine their potency and efficacy.
In Vitro Zmp1 Inhibition Assay (Fluorimetric)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified Zmp1.[1][5]
Workflow:
Caption: Workflow for the Zmp1 fluorimetric inhibitor screening assay.
Detailed Methodology:
-
Reagent Preparation:
-
Assay Setup (96-well plate):
-
Pre-incubation:
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.[1]
-
-
Reaction Initiation and Measurement:
-
Data Analysis:
Intracellular Mycobacterial Survival Assay
This cell-based assay assesses the ability of a compound to inhibit the growth of mycobacteria within infected macrophages.[6][7]
Workflow:
Caption: Workflow for the macrophage infection assay.
Detailed Methodology:
-
Cell Culture and Infection:
-
Inhibitor Treatment:
-
Add fresh cell culture medium containing ZTB23(R) at various concentrations.[1]
-
-
Incubation:
-
Incubate the infected and treated cells for a specific duration (e.g., 24-72 hours).[1]
-
-
Quantification of Intracellular Bacteria:
Conclusion
The available data indicates that ZTB23(R), represented by the 8-hydroxyquinoline-2-hydroxamate compound '1c', is a highly potent and selective inhibitor of Zmp1. Its nanomolar potency in enzymatic assays and its demonstrated ability to reduce intracellular mycobacterial survival highlight its potential as a valuable research tool and a promising scaffold for the development of novel anti-tubercular therapeutics. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of Zmp1 inhibitors.
References
A Comparative Guide to ZTB23(R) and Other Novel Tuberculosis Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) underscores the urgent need for novel therapeutic agents. This guide provides a comparative analysis of ZTB23(R), a novel inhibitor of M. tuberculosis zinc metalloproteinase-1 (Zmp1), with other recently developed and clinically significant tuberculosis inhibitors. While ZTB23(R) is a potent and selective inhibitor of its target, publicly available data on its direct anti-mycobacterial activity and in vivo efficacy is limited. Therefore, this guide will also feature data from other Zmp1 inhibitors to represent the therapeutic potential of this target class, alongside a detailed comparison of inhibitors with diverse mechanisms of action.
Introduction to ZTB23(R) and its Target, Zmp1
ZTB23(R) is a rhodanine-based compound identified as the first potent and selective inhibitor of Mtb Zmp1, a zinc metalloproteinase virulence factor.[1][2] Zmp1 is secreted by Mtb and is thought to play a role in preventing the maturation of the phagosome, the cellular compartment where the bacteria reside after being engulfed by macrophages. By inhibiting phagosome maturation, Mtb can evade the host's immune response. ZTB23(R) has a reported Ki (inhibition constant) of 0.054 µM for Zmp1.[2]
Quantitative Comparison of Novel Tuberculosis Inhibitors
This section provides a comparative overview of the in vitro and in vivo performance of ZTB23(R)'s target class representatives and other novel anti-tuberculosis agents.
Table 1: In Vitro Efficacy of Novel Tuberculosis Inhibitors
| Inhibitor | Target | M. tuberculosis Strain | MIC (µg/mL) | Citation(s) |
| Zmp1 Inhibitor Representative | ||||
| Compound 1c (8-hydroxyquinoline-2-hydroxamate) | Zmp1 | H37Rv (intracellular) | Not reported (IC50 = 0.011 µM) | [3] |
| Cell Wall Synthesis Inhibitors | ||||
| OPC-167832 (Quabodepistat) | DprE1 | H37Rv | 0.00024 - 0.002 | [4] |
| TBA-7371 | DprE1 | H37Rv | 1 | [5] |
| Delamanid | Mycolic Acid Synthesis | Clinical Isolates | 0.001 - 0.05 | [6] |
| Energy Metabolism Inhibitors | ||||
| Bedaquiline | ATP Synthase | Wild-type Strains | 0.03 - 0.12 | [7] |
Table 2: In Vivo Efficacy of Novel Tuberculosis Inhibitors in Mouse Models
| Inhibitor | Mouse Model | Dosing Regimen | Reduction in Lung CFU (log10) | Citation(s) |
| Zmp1 Inhibitor Representative | ||||
| Thiazolidinedione 2f | Macrophage Infection Model | Not Applicable | 83.2% reduction in intracellular survival | [5] |
| Cell Wall Synthesis Inhibitors | ||||
| OPC-167832 | Chronic TB | 0.625 mg/kg | Potent bactericidal activity | [4] |
| TBA-7371 | Chronic TB (C3HeB/FeJ) | 200 mg/kg, BID | Significant efficacy | [8] |
| Delamanid | Chronic TB | Not specified | Potent in vivo activity | [6] |
| Energy Metabolism Inhibitors | ||||
| Bedaquiline | Chronic TB | Not specified | Superior sterilizing activity to rifampicin | [9] |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the mechanism of action of Zmp1 and the inhibitors discussed.
Experimental Protocols
This section provides an overview of the methodologies used to generate the data presented in this guide.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of a compound against M. tuberculosis is typically determined using a broth microdilution method.
Objective: To determine the lowest concentration of a drug that inhibits the visible growth of M. tuberculosis.
Materials:
-
M. tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)
-
96-well microtiter plates
-
Test compounds dissolved in an appropriate solvent (e.g., DMSO)
-
Resazurin (B115843) sodium salt solution
Procedure:
-
Prepare serial twofold dilutions of the test compounds in the 96-well plates.
-
Inoculate the wells with a standardized suspension of M. tuberculosis H37Rv.
-
Include a positive control (bacteria without drug) and a negative control (broth only).
-
Incubate the plates at 37°C for 7-14 days.
-
After incubation, add the resazurin solution to each well and incubate for another 24-48 hours.
-
The MIC is defined as the lowest drug concentration that prevents a color change of the resazurin from blue (no growth) to pink (growth).[10]
In Vivo Efficacy in a Murine Model of Chronic Tuberculosis
The efficacy of anti-tuberculosis agents is commonly evaluated in mouse models of chronic infection.
Objective: To assess the ability of a test compound to reduce the bacterial load in the lungs of mice chronically infected with M. tuberculosis.
Materials:
-
BALB/c or C57BL/6 mice
-
M. tuberculosis H37Rv strain
-
Aerosol infection chamber
-
Test compounds formulated for administration (e.g., oral gavage)
-
Middlebrook 7H11 agar (B569324) plates
Procedure:
-
Infect mice with a low-dose aerosol of M. tuberculosis H37Rv to establish a chronic infection.
-
After a set period (e.g., 4 weeks) to allow the infection to establish, begin treatment with the test compound, a vehicle control, and a positive control (e.g., isoniazid).
-
Administer the treatments for a specified duration (e.g., 4-8 weeks).
-
At the end of the treatment period, euthanize the mice and aseptically remove the lungs.
-
Homogenize the lung tissue and plate serial dilutions on 7H11 agar.
-
Incubate the plates at 37°C for 3-4 weeks and enumerate the colony-forming units (CFU).
-
The efficacy is determined by the reduction in the mean log10 CFU in the lungs of treated mice compared to the vehicle control group.[1][2]
Conclusion
ZTB23(R) represents a promising starting point for the development of a new class of anti-tuberculosis drugs targeting the virulence factor Zmp1. While direct comparative data for ZTB23(R) is not yet widely available, the information on other Zmp1 inhibitors suggests that this is a viable therapeutic target. The other novel inhibitors discussed, such as OPC-167832, TBA-7371, delamanid, and bedaquiline, have demonstrated significant anti-tuberculosis activity through diverse mechanisms of action and are at various stages of clinical development. Continued research and development of these and other novel inhibitors are critical to combatting the global threat of drug-resistant tuberculosis.
References
- 1. benchchem.com [benchchem.com]
- 2. Isoniazid–rhodanine molecular hybrids: design, synthesis, antimycobacterial activity and computational validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Potent Inhibitors of the Mycobacterium tuberculosis Virulence Factor Zmp1 and Evaluation of Their Effect on Mycobacterial Survival inside Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Novel heterocyclic hydroxamates as inhibitors of the mycobacterial zinc metalloprotease Zmp1 to probe its mechanism of function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A rhodanine agent active against non-replicating intracellular Mycobacterium avium subspecies paratuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. zeptometrix.com [zeptometrix.com]
- 8. usiena-air.unisi.it [usiena-air.unisi.it]
- 9. Design, synthesis and biological evaluation of 3-substituted-2-thioxothiazolidin-4-one (rhodanine) derivatives as antitubercular agents against Mycobacterium tuberculosis protein tyrosine phosphatase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Replicating Published Results on ZTB23(R): A Comparative Guide to Zmp1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ZTB23(R) with other inhibitors of Mycobacterium tuberculosis zinc metalloproteinase-1 (Zmp1), a key virulence factor. The information presented is based on published experimental data, offering a resource for researchers seeking to replicate or build upon these findings.
Quantitative Comparison of Zmp1 Inhibitors
The following table summarizes the reported inhibitory activities of ZTB23(R) and a more recently developed, highly potent Zmp1 inhibitor, compound 1c.
| Compound | Target | Ki (nM) | IC50 (nM) | Selectivity | Reference |
| ZTB23(R) | M. tuberculosis Zmp1 | 94 | - | High selectivity over human Neprilysin | [1][2] |
| Compound 1c | M. tuberculosis Zmp1 | - | 11 | Not specified | [3][4] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below to facilitate the replication of these results.
Zmp1 Enzymatic Inhibition Assay (Fluorimetric Method)
This protocol is adapted from methodologies used to screen for and characterize Zmp1 inhibitors[5][6][7].
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against recombinant Zmp1.
Materials:
-
Recombinant M. tuberculosis Zmp1 enzyme
-
Fluorogenic Zmp1 substrate (e.g., Mca-YVADAPK(Dnp)-NH₂)
-
Assay Buffer: 50 mM MES, 100 mM NaCl, 10 µM ZnCl₂, pH 6.3[5]
-
Test compounds (e.g., ZTB23(R)) dissolved in DMSO
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of recombinant Zmp1 in Assay Buffer. The final concentration in the assay is typically in the low nanomolar range (e.g., 1-5 nM)[5].
-
Prepare a stock solution of the fluorogenic substrate in DMSO. The final concentration should be at or below the Km value.
-
Perform a serial dilution of the test compounds in DMSO.
-
-
Assay Setup:
-
Add 50 µL of Assay Buffer to each well of a 96-well plate.
-
Add 1 µL of the serially diluted test compound or DMSO (for control wells) to the respective wells.
-
Add 25 µL of the Zmp1 enzyme solution to all wells, except for the blank wells (which receive 25 µL of Assay Buffer).
-
Mix gently.
-
-
Pre-incubation:
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 24 µL of the fluorogenic substrate solution to all wells, bringing the final volume to 100 µL.
-
Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity kinetically every 60 seconds for 30-60 minutes[5].
-
-
Data Analysis:
-
Determine the initial reaction velocity (v) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data using a suitable model to determine the IC50 value.
-
Intracellular Mycobacterial Survival Assay
This protocol evaluates the efficacy of Zmp1 inhibitors in a cellular context and is based on the methodology described by Paolino et al., 2018[3][8].
Objective: To assess the effect of Zmp1 inhibitors on the survival of M. tuberculosis within macrophages.
Materials:
-
Macrophage-like cells (e.g., J774 or human monocyte-derived macrophages)
-
M. tuberculosis (e.g., H37Rv strain)
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS)
-
Test compounds
-
Lysis buffer (e.g., 0.1% Triton X-100 in sterile water)
-
Middlebrook 7H11 agar (B569324) plates
Procedure:
-
Cell Culture and Infection:
-
Culture macrophages in appropriate media and seed them in 24-well plates.
-
Infect the macrophage monolayer with M. tuberculosis at a specific multiplicity of infection (MOI), for example, 1:10[8].
-
Incubate for a period to allow for phagocytosis (e.g., 4 hours).
-
Wash the cells to remove extracellular bacteria.
-
-
Inhibitor Treatment:
-
Add fresh cell culture medium containing various concentrations of the test compound to the infected cells. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the treated, infected cells for a defined period (e.g., 3-7 days).
-
-
Assessment of Bacterial Viability:
-
Lyse the macrophages to release the intracellular bacteria.
-
Plate serial dilutions of the cell lysates on Middlebrook 7H11 agar.
-
Incubate the plates until bacterial colonies are visible.
-
Count the number of colony-forming units (CFUs).
-
-
Data Analysis:
-
Compare the CFU counts from the treated and untreated cells to determine the effect of the inhibitor on intracellular mycobacterial survival.
-
Visualizations
The following diagrams illustrate key pathways and workflows related to Zmp1 and its inhibition.
Caption: Zmp1-mediated inhibition of the host immune response.
Caption: General workflow for the evaluation of Zmp1 inhibitors.
References
- 1. Discovery of the first potent and selective Mycobacterium tuberculosis Zmp1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of Potent Inhibitors of the Mycobacterium tuberculosis Virulence Factor Zmp1 and Evaluation of Their Effect on Mycobacterial Survival inside Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. arpi.unipi.it [arpi.unipi.it]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
Independent Verification of ZTB23(R)'s Anti-Mycobacterial Effect: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potential anti-mycobacterial agent ZTB23(R) with established first-line tuberculosis (TB) therapies and other emerging alternatives. Due to the limited publicly available data on the direct whole-cell anti-mycobacterial activity of ZTB23(R), this comparison focuses on its mechanism of action as a virulence factor inhibitor, contrasted with the known mechanisms and efficacy of current treatments.
Executive Summary
ZTB23(R) is a potent and selective inhibitor of Mycobacterium tuberculosis zinc metalloproteinase-1 (Zmp1), a key virulence factor that aids the bacterium in evading the host immune system. With a reported Ki value of 0.054 μM, ZTB23(R) represents a promising host-directed therapeutic strategy. However, a direct comparison of its bactericidal or bacteriostatic efficacy with conventional anti-TB drugs, which are typically measured by Minimum Inhibitory Concentration (MIC), is not currently possible due to the absence of published MIC data for ZTB23(R). This guide presents the available data for ZTB23(R) and compares its therapeutic approach to that of standard drugs like isoniazid (B1672263) and rifampicin, alongside other novel anti-mycobacterial agents.
Data Presentation: Comparative Analysis
The following tables summarize the available quantitative data for ZTB23(R) and key comparative agents.
Table 1: Quantitative Data for ZTB23(R)
| Compound | Target | Mechanism of Action | Inhibitory Constant (Ki) |
| ZTB23(R) | Mycobacterium tuberculosis zinc metalloproteinase-1 (Zmp1) | Inhibition of a virulence factor involved in preventing phagosome maturation and promoting dissemination. | 0.054 μM |
Table 2: Comparative Data for First-Line Anti-Tuberculosis Drugs
| Drug | Target | Mechanism of Action | Typical MIC Range for M. tuberculosis H37Rv (µg/mL) |
| Isoniazid | InhA (enoyl-acyl carrier protein reductase) | Inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall. | 0.02 - 0.2 |
| Rifampicin | RNA polymerase | Inhibition of bacterial RNA synthesis. | 0.05 - 0.5 |
| Ethambutol | Arabinosyl transferases | Inhibition of arabinogalactan (B145846) synthesis, disrupting cell wall formation. | 0.5 - 2.0 |
| Pyrazinamide | Ribosomal protein S1 (RpsA) and fatty acid synthase I (FAS-I) | Disruption of membrane transport and energy metabolism (exact mechanism still under investigation). | 20 - 100 |
Table 3: Overview of Alternative and Emerging Anti-Mycobacterial Agents
| Agent/Class | Mechanism of Action | Stage of Development/Use |
| Bedaquiline | ATP synthase inhibitor | Approved for multidrug-resistant TB (MDR-TB) |
| Delamanid | Mycolic acid synthesis inhibitor | Approved for MDR-TB |
| Bacteriophage Therapy | Viral lysis of bacteria | Experimental/Compassionate use |
| Other Zmp1 Inhibitors (e.g., Thiazolidinediones) | Inhibition of Zmp1 virulence factor | Preclinical research |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of anti-mycobacterial agents are provided below.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation.
a) Broth Microdilution Method:
-
Preparation of Inoculum: A standardized suspension of Mycobacterium tuberculosis (e.g., H37Rv strain) is prepared in a suitable broth medium (e.g., Middlebrook 7H9). The turbidity is adjusted to match a 0.5 McFarland standard.
-
Serial Dilution: The test compound (e.g., ZTB23(R) or a standard drug) is serially diluted in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at 37°C for a period of 7 to 21 days, depending on the growth rate of the mycobacterial strain.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (no turbidity) is observed.
b) Agar (B569324) Dilution Method:
-
Preparation of Agar Plates: A series of agar plates (e.g., Middlebrook 7H10 or 7H11) containing serial dilutions of the test compound are prepared.
-
Inoculation: A standardized suspension of mycobacteria is spotted onto the surface of each agar plate.
-
Incubation: The plates are incubated at 37°C for 3 to 4 weeks.
-
Reading Results: The MIC is the lowest concentration of the compound that inhibits the growth of more than 99% of the initial bacterial inoculum.
Zmp1 Enzymatic Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of Zmp1.
-
Reagents: Purified recombinant Zmp1 enzyme, a fluorogenic peptide substrate for Zmp1, and the test inhibitor (ZTB23(R)).
-
Assay Procedure:
-
The Zmp1 enzyme is pre-incubated with various concentrations of the test inhibitor in an appropriate buffer.
-
The enzymatic reaction is initiated by the addition of the fluorogenic substrate.
-
The fluorescence intensity is measured over time using a microplate reader.
-
-
Data Analysis: The rate of substrate cleavage is calculated, and the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki) is determined by plotting the percentage of inhibition against the inhibitor concentration.
Intracellular Mycobacterial Survival Assay
This assay assesses the ability of a compound to kill mycobacteria residing within host cells (macrophages).
-
Cell Culture and Infection: A macrophage cell line (e.g., J774 or THP-1) is cultured and infected with Mycobacterium tuberculosis.
-
Treatment: After allowing for phagocytosis, the infected cells are treated with different concentrations of the test compound.
-
Incubation: The treated cells are incubated for a defined period (e.g., 24-72 hours).
-
Lysis and Enumeration: The macrophages are lysed to release the intracellular bacteria. The number of viable bacteria is determined by plating serial dilutions of the lysate on agar plates and counting the colony-forming units (CFUs).
-
Data Analysis: The percentage reduction in intracellular bacterial survival is calculated by comparing the CFU counts from treated and untreated cells.
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows.
Safety Operating Guide
Navigating the Unknown: A Safety and Handling Guide for the Novel Compound ZTB23(R)
Disclaimer: No specific Safety Data Sheet (SDS) or detailed handling guidelines for ZTB23(R) are publicly available at this time. ZTB23(R) is identified in scientific literature as a potent inhibitor of the metalloproteinase Zmp1, suggesting it is a biologically active molecule.[1] In the absence of specific toxicity and handling data, it is imperative to treat ZTB23(R) as a compound of unknown toxicity and to apply the highest safety standards in a laboratory setting. The following guidelines are based on a conservative risk assessment approach for handling novel chemical entities.
I. Core Principle: Precautionary Approach
Given the lack of specific safety information, a precautionary approach is essential. This involves assuming the compound is potentially hazardous and implementing control measures to minimize exposure to researchers and the environment. All handling should be performed by trained personnel in a designated and controlled laboratory area.
II. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for various laboratory activities involving ZTB23(R).
| Activity | Recommended Personal Protective Equipment (PPE) |
| Receiving and Unpacking | - Laboratory coat- Safety glasses- Nitrile gloves |
| Weighing and Aliquoting (Solid Form) | - Laboratory coat- Chemical splash goggles- Double-gloving with nitrile gloves- N95 or higher-rated respirator (in a chemical fume hood or ventilated balance enclosure) |
| Solution Preparation | - Laboratory coat- Chemical splash goggles- Double-gloving with nitrile gloves- Work within a certified chemical fume hood |
| In Vitro / In Vivo Experiments | - Laboratory coat- Safety glasses or goggles (as per risk assessment)- Nitrile gloves- Additional PPE as required by the specific experimental protocol |
| Waste Disposal | - Laboratory coat- Chemical splash goggles- Heavy-duty nitrile or butyl rubber gloves |
III. Standard Operating Procedure (SOP) for Handling ZTB23(R)
The following step-by-step procedure outlines the safe handling of ZTB23(R) from receipt to disposal.
1. Designated Area and Hazard Communication:
-
Designate a specific area within the laboratory for handling ZTB23(R).
-
Clearly label the designated area with a sign indicating "Potentially Hazardous Compound in Use."
-
Ensure all personnel in the vicinity are aware of the handling activities.
2. Engineering Controls:
-
All manipulations of solid ZTB23(R) (e.g., weighing, aliquoting) must be conducted in a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of airborne particles.
-
Preparation of solutions should also be performed in a chemical fume hood.
3. Weighing and Solution Preparation:
-
Before weighing, decontaminate the balance and surrounding area.
-
Use anti-static weighing paper or a tared container to prevent dispersal of the powder.
-
Carefully add the desired solvent to the solid ZTB23(R) within the fume hood.
-
Ensure the container is securely capped before removing it from the fume hood.
4. Experimental Use:
-
When using solutions of ZTB23(R), wear appropriate PPE as outlined in the table above.
-
Avoid the generation of aerosols.
-
Work on a disposable, absorbent bench liner to contain any potential spills.
5. Spill Management:
-
In the event of a spill, immediately alert others in the area.
-
Evacuate the area if the spill is large or if there is a risk of significant airborne exposure.
-
For small spills, wear appropriate PPE (including a respirator) and absorb the spill with an inert absorbent material.
-
Clean the spill area with a suitable decontaminating solution, and dispose of all contaminated materials as hazardous waste.
6. Disposal Plan:
-
All solid waste contaminated with ZTB23(R) (e.g., gloves, weighing paper, pipette tips) must be collected in a dedicated, labeled hazardous waste container.
-
Liquid waste containing ZTB23(R) should be collected in a separate, labeled hazardous waste container.
-
Do not dispose of ZTB23(R) down the drain or in general laboratory trash.
-
Follow all institutional and local regulations for the disposal of hazardous chemical waste.
IV. Workflow for Safe Handling of Novel Compounds
The following diagram illustrates the logical workflow for the safe handling of a novel research compound like ZTB23(R).
Caption: Workflow for handling novel research compounds.
By adhering to these conservative safety protocols, researchers can minimize their risk of exposure and ensure a safe laboratory environment when working with novel compounds like ZTB23(R) for which specific safety data is not yet available.
References
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